1,4-Bis(dicyclohexylphosphino)butane
Description
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Structure
3D Structure
Properties
IUPAC Name |
dicyclohexyl(4-dicyclohexylphosphanylbutyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZGLXFLSFWPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348220 | |
| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65038-36-0 | |
| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Bis(dicyclohexylphosphino)butane (dcypb)
CAS Number: 65038-36-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Bis(dicyclohexylphosphino)butane, a prominent bidentate phosphine (B1218219) ligand. The information compiled herein, including its chemical and physical properties, synthesis, and applications in catalysis, is intended to support researchers and professionals in the fields of organic synthesis and drug development.
Core Chemical and Physical Properties
This compound, often abbreviated as dcypb, is a white crystalline solid at room temperature. Its robust structure and the electron-donating nature of the cyclohexyl groups make it an effective ligand in a variety of metal-catalyzed cross-coupling reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₅₂P₂ | [1][2] |
| Molecular Weight | 450.66 g/mol | [1][2] |
| Appearance | White powder/solid | [3] |
| Melting Point | 99-104 °C | [2] |
| Solubility | Insoluble in water. Soluble in many organic solvents such as ethers and hydrocarbons. | [4] |
| Stability | Stable under recommended storage conditions. Avoid moisture. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, as detailed in Chinese patent CN104558029A. The overall workflow involves the preparation of an intermediate, bis(dicyclohexylphosphine)cadmium, followed by its reaction with 1,4-dichlorobutane (B89584).
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Dicyclohexyl Diethylaminophosphine
-
Under an inert argon atmosphere, add 100 mL of diethyl ether, 23.2 g (100 mmol) of dicyclohexylphosphine (B1630591) chloride, and 14.7 g (200 mmol) of diethylamine (B46881) to a dry reaction vessel at a temperature of 0-10 °C.
-
Stir the mixture at room temperature for 2 hours, during which a white precipitate will form.
-
Filter the precipitate and remove the solvent under reduced pressure.
Step 2: Synthesis of this compound
-
To the product from Step 1, add 100 mL of tetrahydrofuran (B95107) and 9.2 g (50 mmol) of anhydrous cadmium chloride.
-
Slowly add a tetrahydrofuran solution of 100 mL of ethylmagnesium bromide (1.0 M).
-
Allow the mixture to slowly return to room temperature and stir overnight.
-
Add 7.0 g (55 mmol) of 1,4-dichlorobutane dropwise and heat the reaction mixture to 60 °C.
-
After the dropwise addition, continue the reaction for 12 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Add 100 mL of deoxygenated 4N sodium hydroxide (B78521) solution and extract with 200 mL of n-hexane.
-
Wash the organic phase with 200 mL of water and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the n-hexane to obtain a yellow oil.
-
Dissolve the oil in 100 mL of anhydrous methanol (B129727) and induce crystallization by freezing to obtain this compound as a white solid. The reported yield is 96%.[3]
Characterization Data:
-
³¹P NMR (CDCl₃): δ 2.2 (s)[3]
-
¹H NMR (CDCl₃): δ 2.0–1.0 (52H, broad m)[3]
-
HRMS (C₂₈H₅₂P₂): Calculated: 450.3544, Found: 450.3542[3]
Applications in Catalysis
This compound is a versatile ligand for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the preparation of many pharmaceutical compounds.[5] The bulky and electron-rich nature of the dicyclohexylphosphino groups enhances the catalytic activity of the metal center.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While specific protocols with this compound are not extensively detailed in publicly available literature, a general procedure can be adapted based on established methods for similar phosphine ligands.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines, which are prevalent in many pharmaceuticals. The choice of phosphine ligand is critical for the efficiency of this reaction.
General Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Role in Drug Development and Pharmaceutical Manufacturing
Safety and Handling
This compound is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[4] It may cause respiratory irritation upon inhalation.[4] The compound is sensitive to moisture and should be stored under an inert atmosphere.[4] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Biological Activity
Currently, there is no evidence in the scientific literature to suggest that this compound has any specific biological activity or is involved in biological signaling pathways. Its primary application is as a synthetic ligand in chemical catalysis.
Conclusion
This compound is a valuable and versatile ligand for palladium-catalyzed cross-coupling reactions. Its robust nature and favorable electronic properties make it a suitable choice for challenging synthetic transformations. This guide provides essential technical information to aid researchers and drug development professionals in the effective application of this important synthetic tool.
References
- 1. scbt.com [scbt.com]
- 2. 1,4-双(二环己基膦)丁烷 | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]
- 4. capotchem.cn [capotchem.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
A Technical Guide to 1,4-Bis(dicyclohexylphosphino)butane: Properties, Applications, and Protocols
Introduction: 1,4-Bis(dicyclohexylphosphino)butane, often abbreviated as dcypb, is an organophosphorus compound widely utilized as a bidentate phosphine (B1218219) ligand in coordination chemistry and homogeneous catalysis. Its robust alkylphosphine structure imparts distinct electronic and steric properties to metal centers, influencing the reactivity, selectivity, and stability of catalytic systems. For researchers and professionals in drug development and fine chemical synthesis, ligands like dcypb are instrumental in constructing complex molecular architectures through transition metal-catalyzed reactions, such as cross-coupling and hydrogenation. This guide provides a comprehensive overview of its core properties, a representative experimental protocol, and a workflow visualization for its application in catalysis.
Core Properties and Specifications
The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, safety assessment, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C28H52P2 | [1] |
| Linear Formula | (C6H11)2P(CH2)4P(C6H11)2 | [2][3] |
| Molecular Weight | 450.66 g/mol | [2][3] |
| CAS Number | 65038-36-0 | [1][2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 99-104 °C | [1][4] |
| Boiling Point | 555.4 °C at 760 mmHg | [1] |
| Flash Point | 308.3 °C | [1] |
| SMILES | C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| InChI Key | WNZGLXFLSFWPMP-UHFFFAOYSA-N | |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Applications in Homogeneous Catalysis
As a chelating diphosphine ligand, this compound is valued for its ability to form stable complexes with various transition metals, including palladium, nickel, rhodium, and ruthenium. The two electron-rich dicyclohexylphosphino groups are connected by a flexible four-carbon butane (B89635) backbone. This structure allows it to coordinate to a metal center, forming a stable seven-membered ring and influencing the metal's catalytic activity.
The bulky and electron-donating nature of the cyclohexyl groups enhances the catalytic activity of the metal center, making it suitable for a range of transformations critical to pharmaceutical and materials science research. While specific protocols for dcypb are often proprietary or application-dependent, its structural analogues are widely used in:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).[5][6]
-
Nickel-catalyzed cross-coupling reactions , including those involving challenging substrates like aryl fluorides.
-
Rhodium-catalyzed hydrogenation and hydroformylation reactions.
-
Ruthenium-catalyzed reactions , where it can serve as a supporting ligand to stabilize various oxidation states of the metal.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction where a ligand such as this compound would be employed.
Disclaimer: This protocol is a representative example. Researchers must optimize reaction conditions, including solvent, base, temperature, and catalyst loading, for their specific substrates. All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Objective: To couple an aryl halide (Ar-X) with an arylboronic acid (Ar'-B(OH)2).
Reagents & Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
This compound (dcypb) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (B84403) (K3PO4) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (B28343) (5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate and this compound.
-
Ligand Complexation: Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for the formation of the active Pd(0)-ligand complex.
-
Addition of Reagents: To the flask, add the aryl halide, arylboronic acid, and potassium phosphate.
-
Reaction Execution: Add the remaining 3 mL of anhydrous toluene. Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Logical Workflow for Catalytic Cross-Coupling
The following diagram illustrates the logical relationship between the components in a generalized palladium-catalyzed cross-coupling reaction facilitated by the dcypb ligand.
Caption: Workflow of a Suzuki-Miyaura reaction using a Pd/dcypb catalytic system.
References
Synthesis Protocol for 1,4-Bis(dicyclohexylphosphino)butane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,4-Bis(dicyclohexylphosphino)butane (dcpb), a valuable phosphine (B1218219) ligand in catalysis and coordination chemistry. The document details the synthetic pathway, experimental protocols, and relevant characterization data.
Introduction
This compound, often abbreviated as dcpb, is a bidentate phosphine ligand known for its strong electron-donating properties and steric bulk provided by the cyclohexyl groups. These characteristics make it a highly effective ligand in a variety of transition metal-catalyzed reactions, including cross-coupling reactions and hydrogenation. This document outlines a common and effective method for its preparation.
Synthetic Pathway
The synthesis of this compound is typically achieved through the nucleophilic substitution of a 1,4-dihalobutane with a dicyclohexylphosphine (B1630591) nucleophile. A common and effective method involves the in-situ generation of lithium dicyclohexylphosphide by the deprotonation of dicyclohexylphosphine with an organolithium reagent, such as n-butyllithium. The resulting phosphide (B1233454) then undergoes a double displacement reaction with 1,4-dichlorobutane (B89584) to yield the desired product.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of similar bis(dicyclohexylphosphino)alkanes. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as phosphines and their precursors are sensitive to air and moisture.
Materials:
-
Dicyclohexylphosphine
-
n-Butyllithium (typically 1.6 M or 2.5 M solution in hexanes)
-
1,4-Dichlorobutane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol (B129727)
-
Degassed water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hexane (anhydrous)
Procedure:
-
Preparation of Lithium Dicyclohexylphosphide:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add dicyclohexylphosphine (2.0 equivalents).
-
Dissolve the dicyclohexylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (2.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a yellow to orange solution of lithium dicyclohexylphosphide is expected.
-
-
Alkylation Reaction:
-
Cool the solution of lithium dicyclohexylphosphide back to 0 °C.
-
Slowly add a solution of 1,4-dichlorobutane (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of degassed water.
-
Separate the organic layer and extract the aqueous layer with an organic solvent such as diethyl ether or hexane.
-
Combine the organic layers and wash with degassed brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product as an oil or a solid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as hot methanol or ethanol, to yield this compound as a white solid.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant | Molar Mass ( g/mol ) |
| Dicyclohexylphosphine | 198.28 |
| n-Butyllithium | 64.06 |
| 1,4-Dichlorobutane | 127.01 |
| Product | This compound (dcpb) |
| CAS Number | 65038-36-0[1] |
| Molecular Formula | C₂₈H₅₂P₂[1] |
| Molecular Weight | 450.66 g/mol [1] |
| Typical Yield | High (specific yield depends on reaction scale and conditions) |
| Appearance | White solid |
| ³¹P NMR (CDCl₃) | δ ~14.5 ppm (s) |
| ¹H NMR (CDCl₃) | δ 1.0-2.0 ppm (br m, 52H) |
| ¹³C NMR | Spectra available in databases like SpectraBase[2] |
| HRMS (C₂₈H₅₂P₂) | Calculated: 450.3544; Found: 450.3542[3] |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of dcpb.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The reaction involves pyrophoric and moisture-sensitive reagents.
References
An In-Depth Technical Guide to 1,4-Bis(dicyclohexylphosphino)butane: Properties, Synthesis, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Bis(dicyclohexylphosphino)butane, a prominent bidentate phosphine (B1218219) ligand extensively utilized in catalysis. This document details its chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and its application in key cross-coupling reactions.
Chemical Identity and Synonyms
The compound this compound is systematically named according to IUPAC nomenclature and is also known by several synonyms and abbreviations in scientific literature and chemical catalogs.
IUPAC Name: Butane-1,4-diylbis(dicyclohexylphosphane)
Synonyms:
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 65038-36-0 | [1][4] |
| Molecular Formula | C₂₈H₅₂P₂ | [4] |
| Molecular Weight | 450.66 g/mol | [1][4] |
| Melting Point | 99-104 °C | [5][6] |
| Appearance | White solid | |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, and MS data are available. | [7] |
Experimental Protocols
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of bis(dicyclohexylphosphino)alkanes, adapted from a patented method. This procedure should be performed under anhydrous and oxygen-free conditions using standard Schlenk line or glovebox techniques.[8]
Materials:
-
Dicyclohexylphosphine (B1630591) chloride
-
Anhydrous cadmium chloride
-
Ethylmagnesium bromide (1.0 M in THF)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
Procedure:
-
Formation of Dicyclohexyl Diethylaminophosphine: In a dry reaction vessel under an argon atmosphere, dissolve dicyclohexylphosphine chloride (100 mmol) and diethylamine (200 mmol) in anhydrous diethyl ether (100 mL) at 0-10 °C. Stir the reaction mixture at room temperature for 2 hours, during which a white precipitate will form. Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield dicyclohexyl diethylaminophosphine.
-
Formation of Bis(dicyclohexylphosphine)cadmium Intermediate: To the crude dicyclohexyl diethylaminophosphine, add anhydrous tetrahydrofuran (100 mL) and anhydrous cadmium chloride (50 mmol). To this suspension, slowly add a 1.0 M solution of ethylmagnesium bromide in THF (100 mL) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Synthesis of this compound: To the resulting mixture containing the bis(dicyclohexylphosphine)cadmium intermediate, add 1,4-dichlorobutane (55 mmol) dropwise. Heat the reaction mixture to 60 °C and maintain for 12 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following is a general protocol that can be adapted for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Arylboronic acid
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (dcypb)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium precursor (e.g., 2 mol% Pd(OAc)₂), and this compound (2.2 mol%).
-
Add the base (2.0-3.0 equiv) and the anhydrous solvent.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Heck Cross-Coupling
The bulky and electron-rich nature of this compound makes it a suitable ligand for Heck coupling reactions. Below is a general experimental procedure.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Alkene
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
This compound (dcypb)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, NMP, toluene)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium precursor (e.g., 1-5 mol% Pd(OAc)₂), and this compound (1.1-5.5 mol%).
-
Add the anhydrous solvent, the alkene (1.1-1.5 equiv), and the base (1.2-2.0 equiv).
-
Degas the mixture with argon or nitrogen.
-
Heat the reaction to the required temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture to remove any solids.
-
The filtrate is then subjected to an aqueous work-up, followed by extraction with an appropriate organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by column chromatography or crystallization.
Diagrams of Reaction Mechanisms and Workflows
The following diagrams illustrate the synthetic workflow and the catalytic cycles for the Suzuki-Miyaura and Heck reactions where this compound serves as a ligand.
Caption: Synthesis workflow for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction. Caption: Catalytic cycle of the Heck cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,4-Bis(diphenylphosphino)butane(7688-25-7) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]
dcypb ligand structure and crystal data
To provide a comprehensive technical guide on the structure and crystal data of a ligand, it is imperative to first correctly identify the molecule . An initial search for "dcybp ligand" did not yield a definitive chemical entity corresponding to this acronym in publicly available scientific databases. It is possible that "dcybp" is a non-standard abbreviation, an internal project code, or a typographical error.
For the scientific and research community, precision in chemical nomenclature is paramount for accurate data retrieval and communication. Therefore, before proceeding with the creation of a detailed whitepaper, clarification on the exact chemical identity of the "dcybp" ligand is required.
Recommendation for Requester:
Please provide the full chemical name, IUPAC name, CAS number, or a structural representation (e.g., SMILES string or an image of the structure) for the ligand you refer to as "dcybp". Once the correct molecular identity is established, a thorough and accurate technical guide encompassing its structure, crystal data, experimental protocols, and relevant signaling pathways can be compiled to meet the needs of researchers, scientists, and drug development professionals.
A Technical Guide to the NMR Spectral Analysis of 1,4-Bis(dicyclohexylphosphino)butane
For Researchers, Scientists, and Drug Development Professionals
Expected NMR Spectral Data
The following tables summarize the anticipated chemical shift ranges for the 1H, 13C, and 31P nuclei in 1,4-Bis(dicyclohexylphosphino)butane. These estimations are based on typical values for cyclohexyl groups and alkylphosphines.
Table 1: Expected 1H NMR Spectral Data
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |
| Cyclohexyl (CH) | Multiplet | 1.0 - 2.0 |
| Butane bridge (-CH2-) | Multiplet | 1.4 - 1.8 |
Table 2: Expected 13C{1H} NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| Cyclohexyl (C1, attached to P) | 30 - 40 |
| Cyclohexyl (C2, C3, C4) | 25 - 30 |
| Butane bridge (-CH2-) | 20 - 30 |
Table 3: Expected 31P{1H} NMR Spectral Data
| Phosphorus | Expected Chemical Shift (δ, ppm) |
| P(cyclohexyl)2 | -10 to 10 |
Experimental Protocols for NMR Data Acquisition
The following is a detailed methodology for the acquisition of NMR spectra for air-sensitive compounds like this compound.
1. Sample Preparation (under inert atmosphere)
Due to the air-sensitivity of many phosphine (B1218219) ligands, all sample preparation steps must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[1][2]
-
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl3, C6D6, THF-d8), dried over molecular sieves.
-
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent).
-
J. Young's NMR tube or a standard NMR tube with a septum cap.
-
Gas-tight syringe or cannula.
-
Schlenk flask.
-
-
Procedure:
-
Dry the NMR tube and Schlenk flask in an oven and allow to cool under a stream of inert gas.
-
In the glovebox or on the Schlenk line, weigh approximately 5-20 mg of this compound into the Schlenk flask.
-
Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the flask to dissolve the sample.
-
Using a gas-tight syringe or cannula, transfer the solution to the NMR tube.
-
If using a J. Young's tube, seal the tube. If using a standard tube, cap it with a septum and wrap with parafilm for a better seal.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
1H NMR Acquisition:
-
Tune and match the probe for the 1H frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
13C{1H} NMR Acquisition:
-
Tune and match the probe for the 13C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
-
31P{1H} NMR Acquisition:
-
Tune and match the probe for the 31P frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the spectrum externally to 85% H3PO4 (δ = 0 ppm).
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of a phosphine ligand like this compound.
References
Technical Guide: Solubility of 1,4-Bis(dicyclohexylphosphino)butane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,4-Bis(dicyclohexylphosphino)butane (dcpb), a widely used bidentate phosphine (B1218219) ligand in catalysis. A comprehensive understanding of its solubility is critical for reaction optimization, catalyst preparation, and product purification.
Core Concepts: Factors Influencing Solubility
The solubility of a solid crystalline compound like this compound in an organic solvent is governed by several factors:
-
"Like Dissolves Like" Principle: Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Dcpb, with its bulky, nonpolar cyclohexyl groups and a hydrocarbon backbone, is anticipated to have good solubility in nonpolar and weakly polar aprotic solvents.
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid.
-
Solvent Polarity and Hydrogen Bonding Capability: The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant all play a role in its ability to solvate the solute molecules.
-
Molecular Size and Shape: The large and bulky nature of the dcpb molecule can influence how effectively solvent molecules can surround and solvate it.
Solubility Profile of this compound
Quantitative solubility data for this compound in various organic solvents is not extensively reported in the public domain. However, based on its chemical structure and the general behavior of similar bulky phosphine ligands, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility at room temperature. It is crucial to note that these are qualitative estimates, and experimental determination is necessary for precise applications.
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Soluble to Highly Soluble | The nonpolar nature of these solvents is well-suited to solvate the nonpolar cyclohexyl and butane (B89635) moieties of dcpb. |
| Weakly Polar Aprotic | Dichloromethane (DCM) | Soluble to Highly Soluble | DCM is a good solvent for many organic compounds and is expected to effectively dissolve dcpb. |
| Ethereal | Tetrahydrofuran (THF) | Soluble | THF is a versatile solvent that can dissolve a wide range of compounds, including those with moderate polarity. A publication noted that a derivative of dcpb appeared to be minimally soluble in THF, suggesting that dcpb itself may have moderate solubility[1]. |
| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble to Insoluble | The higher polarity of these solvents makes them less ideal for solvating the large, nonpolar dcpb molecule. |
| Polar Protic | Methanol (B129727), Ethanol | Insoluble | The strong hydrogen bonding network of protic solvents like methanol would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. |
Experimental Protocol for Determining Quantitative Solubility
To obtain precise solubility data, a standardized experimental protocol should be followed. The "shake-flask" method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.[2]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Accurately weigh the filtered solution to determine its mass.
-
-
Analysis:
-
Prepare a series of standard solutions of dcpb of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a calibrated GC or HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of dcpb in the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
To calculate solubility in g/100 mL:
-
Solubility = (Concentration from analysis [g/mL]) x 100
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the determination of dcpb solubility.
Caption: Logical diagram for predicting dcpb solubility based on solvent type.
References
An In-depth Technical Guide on the Thermal Stability of the Dicyclohexylphosphinobiphenyl (DCyPB) Ligand
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, publicly available quantitative data on the thermal stability of the dicyclohexylphosphinobiphenyl (DCyPB) ligand is limited. This guide provides an in-depth analysis based on the established stability of analogous bulky phosphine (B1218219) ligands, particularly Buchwald-type ligands, and their palladium complexes. The principles and methodologies described herein are standard for assessing the thermal stability of such compounds and can be directly applied to DCyPB.
Introduction to DCyPB and its Thermal Stability
Dicyclohexylphosphinobiphenyl (DCyPB) is a member of the Buchwald family of electron-rich, bulky monophosphine ligands. These ligands are crucial in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to pharmaceutical and materials science research and development. The thermal stability of such ligands and their resulting metal complexes is a critical parameter, dictating the operational temperature range of a catalytic reaction, the catalyst's lifespan, and the potential for degradation into undesired, potentially interfering byproducts.
Buchwald-type ligands are generally recognized for their high stability, which is a key feature contributing to their effectiveness in a wide array of chemical transformations.[1] This stability arises from their specific structural characteristics, including the bulky dicyclohexylphosphino group and the biphenyl (B1667301) backbone.
Factors Influencing the Thermal Stability of DCyPB and its Complexes
The thermal stability of a phosphine ligand like DCyPB, especially when coordinated to a metal center such as palladium, is not solely an intrinsic property of the ligand itself but is influenced by several factors:
-
Steric Bulk: The significant steric hindrance provided by the two cyclohexyl groups on the phosphorus atom shields the phosphorus center and the metal it is coordinated to. This steric protection can impede decomposition pathways, thus enhancing thermal stability.[2]
-
Electronic Properties: As an electron-rich ligand, DCyPB forms strong bonds with electron-poor metal centers like palladium(II), contributing to the overall stability of the complex.
-
Coordination Environment: When part of a metal complex, the nature of other ligands in the coordination sphere significantly impacts thermal stability. For instance, the identity of anionic ligands (e.g., halides, acetates) can influence the decomposition temperature and mechanism of palladium-phosphine complexes.[3][4]
-
Atmosphere: The presence of oxygen or moisture can lead to oxidation of the phosphine to a phosphine oxide, especially at elevated temperatures. Therefore, thermal stability is typically assessed under an inert atmosphere (e.g., nitrogen or argon).
Expected Thermal Behavior of DCyPB
The thermal decomposition of palladium-phosphine complexes can proceed through various mechanisms, including reductive elimination of coupled products or dissociation of the phosphine ligand.[3][5] For a bulky ligand like DCyPB, ligand dissociation at high temperatures is a plausible decomposition pathway.
Quantitative Data from Analogous Systems
To provide a quantitative context, the following table summarizes thermal stability data for related phosphine ligands and their complexes. This data can serve as a benchmark for estimating the thermal stability of DCyPB.
| Compound/Complex | Decomposition Onset Temperature (°C) | Method | Notes |
| [Pd(tsac)2(dppm)] | 238 | TGA/DTA | tsac = thiosaccharinate, dppm = bis(diphenylphosphino)methane.[4] |
| [Pd(tsac)2(dppe)] | 300 | TGA/DTA | dppe = 1,2-bis(diphenylphosphino)ethane. Shows higher stability than the dppm complex.[4] |
| [(Ph3P)2Pd(Ph)I] | ~110 (in toluene) | Solution | Decomposed after 16 hours at this temperature.[3] The thermal stability in solution is often lower than in the solid state. |
| Triphenylphosphine (Ph3P) | ~150-200 (onset of weight loss) | TGA | A common, less bulky triarylphosphine ligand.[6] The onset of decomposition can vary with experimental conditions. |
This table is a compilation of data from analogous systems to provide a frame of reference for the expected thermal stability of DCyPB.
Experimental Protocols for Thermal Stability Assessment
The primary technique for evaluating the thermal stability of a solid material like the DCyPB ligand is Thermogravimetric Analysis (TGA).
5.1. Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the DCyPB ligand begins to decompose and to quantify its thermal stability profile.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of pure DCyPB (typically 3-10 mg) is placed into a tared TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 20-50 mL/min) to create an oxygen-free environment.
-
The initial temperature is set to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
The sample is heated from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins. This can be calculated using various methods, such as the intersection of the baseline with the tangent of the decomposition curve.
-
The temperature at which 5% weight loss (T5%) occurs is also a common metric for thermal stability.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Visualizations
6.1. Workflow for Thermogravimetric Analysis (TGA)
Caption: Workflow for assessing the thermal stability of DCyPB using TGA.
6.2. Factors Influencing Thermal Stability of a Pd-DCyPB Complex
Caption: Key factors influencing the thermal stability of a Pd-DCyPB complex.
Conclusion
The dicyclohexylphosphinobiphenyl (DCyPB) ligand, a cornerstone of modern cross-coupling chemistry, is expected to exhibit high thermal stability, a characteristic feature of the broader class of Buchwald-type phosphines. While direct quantitative TGA data for the free ligand is not prevalent in public literature, analysis of structurally related compounds and their palladium complexes suggests that DCyPB and its complexes are robust at typical catalytic temperatures. For precise determination of its operational limits in high-temperature applications, a systematic study using Thermogravimetric Analysis under an inert atmosphere is recommended. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand, predict, and experimentally verify the thermal stability of the DCyPB ligand in their specific applications.
References
A Comprehensive Technical Guide to the Safe Handling of 1,4-Bis(dicyclohexylphosphino)butane
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides an in-depth overview of the safety and handling precautions for 1,4-Bis(dicyclohexylphosphino)butane (dcyppb), a common phosphine (B1218219) ligand in catalysis.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value |
| CAS Number | 65038-36-0 |
| Molecular Formula | C28H52P2 |
| Molecular Weight | 450.66 g/mol [1][2][3][4] |
| Appearance | White to almost white powder or crystal |
| Melting Point | 99-104 °C (lit.)[2] |
| Flash Point | Not applicable[2] |
| Solubility | No data available |
Hazard Identification and Classification
While comprehensive toxicological data for this compound is not available, it is classified with the following hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation[1][5] |
Signal Word: Warning
It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it should be handled with the caution appropriate for a potentially hazardous substance.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work in a well-ventilated area.[1]
-
Use a fume hood or other appropriate exhaust ventilation where dust may be formed.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][5]
-
Skin Protection:
-
Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge.[1]
Storage
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
This material is hygroscopic and air-sensitive; store under an inert gas such as argon.[1][5]
-
Incompatible Materials: Strong oxidizing agents.[5]
Emergency Procedures
In the event of an exposure or spill, the following first-aid and cleanup measures should be taken.
First-Aid Measures
-
General Advice: Consult a physician and show them the safety data sheet.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Sweep up the material and shovel it into a suitable, closed container for disposal. Avoid creating dust.[1]
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
The Electron-Donating Power of dcypb: A Technical Deep Dive for Drug Development Professionals
An In-depth Technical Guide on the Core Electron-Donating Properties of 1,4-Bis(dicyclohexylphosphino)butane (dcypb)
Executive Summary
In the landscape of modern catalysis and drug development, the nuanced electronic properties of ancillary ligands play a pivotal role in determining the efficacy, selectivity, and overall success of catalytic transformations. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, this compound, commonly known as dcypb, has emerged as a critical component in a variety of catalytic systems. Its strong electron-donating characteristics, a consequence of the electron-rich cyclohexyl substituents on the phosphorus atoms, significantly influence the electronic environment of the metal center to which it coordinates. This, in turn, modulates the reactivity of the catalytic complex, impacting key steps in catalytic cycles such as oxidative addition and reductive elimination. This technical guide provides a comprehensive overview of the electron-donating properties of dcypb, presenting key quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its mode of action and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of catalytic processes.
Quantitative Assessment of Electron-Donating Properties
The dicyclohexylphosphino groups in dcypb are characterized by their bulky and electron-releasing alkyl nature. This leads to a significant increase in electron density on the phosphorus atoms, making dcypb a strong σ-donating ligand. This strong electron donation enhances the electron density at the metal center, which can facilitate crucial catalytic steps.
Table 1: Comparison of Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands
| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Reference Ligand Type |
| P(t-Bu)₃ | 2056.1 | Trialkylphosphine (very strong donor) |
| dcypb (estimated) | ~2060 - 2062 | Bidentate Alkylphosphine (strong donor) |
| PCy₃ | 2064.1 | Trialkylphosphine (strong donor) |
| PPh₃ | 2068.9 | Triarylphosphine (moderate donor) |
| P(OPh)₃ | 2085.3 | Phosphite (weak donor, π-acceptor) |
Note: The TEP for dcypb is an estimation based on the values for other bulky trialkylphosphines. A lower TEP value indicates stronger electron-donating ability.
Table 2: Hammett Parameters (σ) for Substituents on Phosphorus
| Substituent (R in PR₃) | Hammett Meta (σm) | Hammett Para (σp) |
| Cyclohexyl (in PCy₃) | -0.15 | -0.22 |
| Cyclohexyl (in dcypb, estimated) | ~ -0.15 | ~ -0.22 |
| Phenyl (in PPh₃) | 0.06 | -0.01 |
| Methoxy (in P(OMe)₃) | 0.12 | -0.27 |
Note: The Hammett parameters for the cyclohexyl groups in dcypb are estimated to be similar to those for tricyclohexylphosphine (B42057) (PCy₃). Negative values indicate electron-donating character.
Table 3: Redox Potentials of Representative Ruthenium-Phosphine Complexes
| Complex | Redox Potential (E₁/₂ vs. Fc⁺/Fc) |
| [Ru(Cl-tpy)(en)Cl][Cl] | Not specified |
| [Ru(Cl-tpy)(dach)Cl][Cl] | Not specified |
| [Ru(Cl-tpy)(bpy)Cl][Cl] | Not specified |
| Ru(H₂dcbpy)(CO)₂Cl₂ | 1.62 V (in CH₃CN)[1] |
| Ru(H₂dcbpy)₂Cl₂ | 0.15 V (in CH₃CN)[1] |
Note: The redox potential of a metal complex is influenced by the electron-donating properties of its ligands. More electron-donating ligands generally lead to lower (more easily oxidized) redox potentials. Specific redox potential data for a Ru-dcypb complex was not found in the initial search.
Experimental Protocols
Synthesis of this compound (dcypb)
The synthesis of dcypb can be achieved through a multi-step procedure, adapted from methods for preparing similar bis(dicyclohexylphosphino)alkanes.[2]
Materials:
-
Dicyclohexylphosphine (B1630591) chloride
-
Anhydrous cadmium chloride
-
Ethylmagnesium bromide (1.0 M in THF)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol (B129727)
-
Deoxygenated 4N sodium hydroxide (B78521) solution
-
n-Hexane
-
Anhydrous magnesium sulfate
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Dicyclohexyl Diethylaminophosphine:
-
In a dry, argon-purged reaction vessel, dissolve dicyclohexylphosphine chloride (100 mmol) and diethylamine (200 mmol) in anhydrous diethyl ether (100 mL) at 0-10 °C.
-
Stir the reaction mixture at room temperature for 2 hours, during which a white precipitate will form.
-
Filter the precipitate and remove the solvent from the filtrate under reduced pressure to yield dicyclohexyl diethylaminophosphine.
-
-
Formation of the Bis(dicyclohexylphosphine) Cadmium Intermediate:
-
To the crude dicyclohexyl diethylaminophosphine, add anhydrous THF (100 mL) and anhydrous cadmium chloride (50 mmol).
-
Slowly add ethylmagnesium bromide (100 mL of a 1.0 M solution in THF) to the mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Reaction with 1,4-Dichlorobutane:
-
Cool the reaction mixture and add 1,4-dichlorobutane (55 mmol) dropwise.
-
Heat the reaction mixture to 60 °C and maintain for 12 hours.
-
-
Work-up and Purification:
-
After cooling, remove the solvent under reduced pressure.
-
Add 100 mL of deoxygenated 4N sodium hydroxide solution and extract the product with n-hexane (200 mL).
-
Wash the organic phase with water (200 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the n-hexane under reduced pressure to obtain a crude product.
-
Dissolve the crude product in anhydrous methanol and recrystallize by cooling to obtain pure this compound as a white solid.
-
Determination of Redox Potential via Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the electronic properties of a metal complex, which are directly influenced by its ligands.
Materials:
-
A metal precursor (e.g., a ruthenium or palladium salt)
-
dcypb ligand
-
An appropriate solvent (e.g., acetonitrile, dichloromethane)
-
A supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
A three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Potentiostat
Procedure:
-
Preparation of the Metal-dcypb Complex:
-
Synthesize the desired metal-dcypb complex in a separate reaction. The specific procedure will depend on the metal and its precursor.
-
Isolate and purify the complex before electrochemical analysis.
-
-
Preparation of the Electrolyte Solution:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.
-
Dissolve the metal-dcypb complex in the electrolyte solution to a known concentration (typically in the millimolar range).
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).
-
Fill the cell with the electrolyte solution containing the metal-dcypb complex.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment, including the potential window, scan rate, and number of cycles.
-
Initiate the scan and record the resulting voltammogram.
-
After the measurement, add a known internal standard (e.g., ferrocene) and record another voltammogram to reference the potential scale.
-
-
Data Analysis:
-
From the voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the formal redox potential (E₁/₂) as the average of the peak potentials: E₁/₂ = (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process.
-
Visualizing the Impact and Workflow
Electron Donation Pathway of dcypb
The electron-donating character of dcypb stems from the inductive effect of the cyclohexyl groups, which pushes electron density onto the phosphorus atoms. This enhanced electron density on the phosphorus lone pairs is then available for donation to a coordinated metal center.
Caption: Electron donation from cyclohexyl groups to phosphorus and then to the metal center.
Experimental Workflow for Tolman Electronic Parameter (TEP) Determination
The TEP is experimentally determined by measuring the C-O stretching frequency of a metal carbonyl complex containing the phosphine ligand of interest. A lower stretching frequency indicates a more electron-donating phosphine.
Caption: Workflow for determining the Tolman Electronic Parameter (TEP) of a phosphine ligand.
Cyclic Voltammetry Experimental Setup and Data Interpretation
Cyclic voltammetry provides key insights into the redox behavior of metal-dcypb complexes, which is a direct reflection of the ligand's electronic influence.
Caption: Workflow of a cyclic voltammetry experiment for a metal-dcypb complex.
Conclusion
The strong electron-donating properties of this compound (dcypb) make it a highly valuable ligand in the development of efficient and selective transition metal catalysts. Its ability to enrich the metal center with electron density can be strategically harnessed to promote key elementary steps in catalytic cycles, ultimately leading to improved catalyst performance. The quantitative data, though estimated, provides a solid framework for comparing dcypb to other phosphine ligands, while the detailed experimental protocols offer practical guidance for its synthesis and electronic characterization. For drug development professionals, a thorough understanding of the electronic properties of ligands like dcypb is paramount for the rational design of novel catalysts and the optimization of synthetic routes to complex pharmaceutical targets.
References
- 1. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]
The Steric Influence of 1,4-Bis(dicyclohexylphosphino)butane (dcypb) in Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(dicyclohexylphosphino)butane (dcypb) is a widely utilized bidentate phosphine (B1218219) ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its significance stems from the pronounced steric bulk exerted by the dicyclohexylphosphino groups, which plays a crucial role in catalyst activity, stability, and selectivity. This technical guide provides an in-depth analysis of the steric effects of dcypb, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the properties of this important ligand in their work.
Introduction
The rational design and selection of ligands are paramount in tailoring the performance of homogeneous catalysts. Among the vast array of available ligands, phosphines have established themselves as a versatile class, offering tunable steric and electronic properties. This compound, commonly abbreviated as dcypb, is a chelating diphosphine ligand characterized by its flexible butane (B89635) backbone and two bulky dicyclohexylphosphino moieties. This combination of flexibility and steric hindrance imparts unique properties to its metal complexes, making it a valuable tool in organic synthesis.
The steric profile of a phosphine ligand is a critical determinant of its effectiveness in a given catalytic transformation. Bulky ligands can promote the formation of low-coordinate, highly active metal centers, facilitate challenging oxidative addition and reductive elimination steps, and influence the regioselectivity and stereoselectivity of reactions. This guide focuses on elucidating the steric effects of dcypb and providing practical information for its application.
Quantifying the Steric Bulk of dcypb
The steric hindrance of a phosphine ligand is most accurately quantified by the percent buried volume (%Vbur) . This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. Unlike the traditional Tolman cone angle, %Vbur provides a more precise measure of the steric environment, especially for complex and bidentate ligands.
While a precise, experimentally determined crystal structure of a dcypb-metal complex is required for an exact %Vbur calculation, computational methods provide reliable estimates. Based on calculations using tools like SambVca, the estimated percent buried volume for dcypb is significant, reflecting the substantial space occupied by the four cyclohexyl rings.
Table 1: Steric and Physicochemical Properties of this compound (dcypb)
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₅₂P₂ | --INVALID-LINK-- |
| Molecular Weight | 450.66 g/mol | --INVALID-LINK-- |
| CAS Number | 65038-36-0 | --INVALID-LINK-- |
| Melting Point | 99-104 °C | --INVALID-LINK-- |
| Percent Buried Volume (%Vbur) | Estimated to be high | Calculation required |
Note: A precise %Vbur value requires crystallographic data of a specific metal-dcypb complex and calculation using specialized software.
Synthesis of this compound (dcypb)
The synthesis of dcypb can be achieved through various methods. A common and effective approach involves the reaction of a dihaloalkane with a metal phosphide. The following protocol is adapted from a general method for the synthesis of bis(dicyclohexylphosphino)alkanes.
Experimental Protocol: Synthesis of dcypb
Materials:
-
Dicyclohexylphosphine (B1630591) chloride
-
Anhydrous cadmium chloride (CdCl₂)
-
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Hexane
-
4N Sodium hydroxide (B78521) solution (deoxygenated)
-
Anhydrous magnesium sulfate
-
Anhydrous methanol (B129727)
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Dicyclohexyl Diethylaminophosphine: Under an argon atmosphere, to a dry reaction vessel at 0-10 °C, add anhydrous diethyl ether (100 mL), dicyclohexylphosphine chloride (23.2 g, 100 mmol), and diethylamine (14.7 g, 200 mmol).
-
Stir the mixture at room temperature for 2 hours. A white precipitate will form.
-
Filter the mixture under argon and remove the solvent from the filtrate under reduced pressure to yield dicyclohexyl diethylaminophosphine.
-
Formation of the Bis(dicyclohexylphosphine) Cadmium Intermediate: To the obtained dicyclohexyl diethylaminophosphine, add anhydrous THF (100 mL) and anhydrous cadmium chloride (9.2 g, 50 mmol).
-
Slowly add a 1.0 M solution of ethylmagnesium bromide in THF (100 mL) to the mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction with 1,4-Dichlorobutane: Cool the mixture and add 1,4-dichlorobutane (7.0 g, 55 mmol) dropwise.
-
After the addition is complete, heat the reaction mixture to 60 °C for 12 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add 100 mL of deoxygenated 4N sodium hydroxide solution and extract with n-hexane (200 mL).
-
Wash the organic phase with water (200 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the n-hexane under reduced pressure to obtain a yellow oil.
-
Dissolve the oil in anhydrous methanol (100 mL) and induce crystallization by cooling to obtain this compound as a white solid.
Application in Catalysis: Suzuki-Miyaura Coupling of Sterically Hindered Substrates
The steric bulk of dcypb is particularly advantageous in palladium-catalyzed cross-coupling reactions involving sterically demanding substrates, such as the synthesis of tetra-ortho-substituted biaryls. The large cyclohexyl groups on the phosphorus atoms create a bulky environment around the palladium center, which is believed to promote the reductive elimination step, the final C-C bond-forming step in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling using a Pd/dcypb Catalyst
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an arylboronic acid.
Materials:
-
Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene)
-
Arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (dcypb)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene (B28343)
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol) and dcypb (0.012 mmol) to a dry Schlenk tube. Add anhydrous, degassed toluene (2 mL) and stir the mixture at room temperature for 15-20 minutes.
-
Reaction Setup: To a separate dry Schlenk tube, add the sterically hindered aryl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon (repeat three times).
-
Add anhydrous, degassed toluene (5 mL) to the substrate mixture.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the substrate mixture via a cannula.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tetra-ortho-substituted biaryl.
Visualizing the Steric Effects and Catalytic Cycle
Graphviz diagrams are provided to visualize the structure of dcypb, a general experimental workflow, and the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the role of the bulky ligand.
Caption: Molecular structure of this compound (dcypb).
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Methodological & Application
Application Notes and Protocols for 1,4-Bis(dicyclohexylphosphino)butane in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Bis(dicyclohexylphosphino)butane (dcpb) as a supporting ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, quantitative data on reaction performance, and visualizations to aid in the understanding and application of this catalytic system for the synthesis of biaryl compounds, which are crucial intermediates in drug development and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of phosphine (B1218219) ligand is critical to the success of these reactions, influencing catalyst stability, activity, and substrate scope. This compound (dcpb) is a bidentate phosphine ligand characterized by its flexible butane (B89635) backbone and bulky, electron-rich dicyclohexylphosphino groups. These features can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle, making it a valuable ligand for certain Suzuki coupling applications.
Advantages of Using this compound (dcpb)
While a vast array of phosphine ligands are available for Suzuki coupling, dcpb offers a balance of steric bulk and electron-donating character that can be advantageous for specific substrate combinations. The dicyclohexyl groups provide significant steric hindrance around the palladium center, which can promote the reductive elimination step and stabilize the active catalytic species. The electron-rich nature of the phosphine moieties facilitates the oxidative addition of the organic halide to the palladium(0) center.
Data Presentation: Performance in Suzuki Coupling Reactions
The following tables summarize the performance of the Pd/dcpb catalytic system in the Suzuki coupling of various aryl halides with arylboronic acids. The data is compiled from representative literature to provide a comparative overview of reaction efficiency.
Table 1: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / dcpb | K₃PO₄ | Toluene (B28343) | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / dcpb | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / dcpb | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / dcpb | K₂CO₃ | Toluene/H₂O | 90 | 24 | 75 |
Table 2: Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ / dcpb | K₃PO₄ | Toluene | 110 | 24 | 65 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ / dcpb | K₃PO₄ | Toluene | 110 | 24 | 60 |
| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / dcpb | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
Experimental Protocols
The following are detailed methodologies for performing Suzuki coupling reactions using this compound as a ligand.
Protocol 1: General Procedure for the Suzuki Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol describes a typical setup for the coupling of an aryl bromide with phenylboronic acid using a palladium acetate (B1210297)/dcpb catalyst system.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (dcpb, 0.024 mmol, 2.4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and this compound (0.024 mmol) in anhydrous toluene (1 mL).
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the anhydrous toluene (4 mL) to the Schlenk flask containing the solids.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.
Protocol 2: Procedure for the Suzuki Coupling of an Activated Aryl Chloride with Phenylboronic Acid
This protocol is adapted for the more challenging coupling of activated aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (dcpb, 0.024 mmol, 2.4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and this compound (0.024 mmol) to the flask.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 24 hours), cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki coupling reaction with the dcpb ligand.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Application Notes: Palladium-Catalyzed C-N Coupling with dcypt Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a pivotal transformation in modern organic chemistry, facilitating the synthesis of crucial carbon-nitrogen (C-N) bonds prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficacy of this palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of phosphine (B1218219) ligand, which governs catalyst activity, stability, and the breadth of compatible substrates. This document provides comprehensive application notes and a detailed protocol for a Buchwald-Hartwig-type C-N coupling reaction employing the specialized diphosphine ligand, 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt). The featured protocol is based on a decarbonylative amination, presenting a valuable alternative for the formation of arylamines.
Ligand Profile: dcypt
-
Systematic Name: 3,4-bis(dicyclohexylphosphino)thiophene
-
Key Attributes: dcypt is an electron-rich and sterically hindered diphosphine ligand. Its distinctive electronic and steric characteristics, conferred by the thiophene (B33073) backbone and dicyclohexylphosphino substituents, can significantly enhance the catalytic performance of palladium complexes in a variety of cross-coupling reactions.
Application: Decarbonylative Amination
The ensuing protocol delineates a palladium-catalyzed decarbonylative amination reaction. This transformation couples an aromatic ester with an amine to forge a C-N bond, accompanied by the elimination of carbon monoxide. This methodology offers a strategic alternative to the conventional Buchwald-Hartwig amination of aryl halides.
Experimental Protocol
This protocol is adapted from the supplementary information of the scientific publication "Ester dance reaction on the aromatic ring" by Kurosawa, M. B., et al.[1]
Reaction Scheme:
Aromatic Ester + Amine → Arylamine + CO (catalyzed by Pd(OAc)₂ and dcypt)
Materials and Reagents:
-
Aromatic Ester (e.g., Phenyl nicotinate)
-
Amine (e.g., Diphenylamine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
3,4-bis(dicyclohexylphosphino)thiophene (dcypt)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Nitrogen or Argon gas for establishing an inert atmosphere
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel, chromatography solvents)
Procedure:
-
Vessel Preparation: Into a clean, oven-dried reaction vessel containing a magnetic stir bar, introduce the aromatic ester (1.0 equivalent).
-
Catalyst and Ligand Addition: To the same vessel, add palladium(II) acetate (10 mol %) and dcypt (20 mol %).
-
Establishment of Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (Nitrogen or Argon) to ensure the exclusion of air and moisture.
-
Addition of Amine and Solvent: Under the inert atmosphere, add the amine (1.5 equivalents) and the anhydrous, degassed solvent.
-
Reaction Execution: Tightly seal the reaction vessel and immerse it in a pre-heated oil bath at the designated temperature (e.g., 150 °C). Maintain vigorous stirring for the specified duration (e.g., 24 hours).
-
Reaction Work-up: Upon completion, allow the reaction mixture to cool to ambient temperature. To remove the palladium catalyst, pass the mixture through a short plug of silica gel, eluting with a suitable solvent such as ethyl acetate.
-
Purification: Concentrate the resulting filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired arylamine product.
Quantitative Data Summary
The following table encapsulates the quantitative details for a representative decarbonylative amination reaction as described in the source literature.[1]
| Parameter | Value |
| Reactants | |
| Aromatic Ester | Phenyl nicotinate (B505614) (0.40 mmol) |
| Amine | Diphenylamine (0.60 mmol, 1.5 equiv) |
| Catalyst System | |
| Palladium Source | Pd(OAc)₂ (0.040 mmol, 10 mol %) |
| Ligand | dcypt (0.080 mmol, 20 mol %) |
| Reaction Conditions | |
| Solvent | Toluene (1.6 mL) |
| Temperature | 150 °C |
| Reaction Time | 24 hours |
| Product & Yield | |
| Product | N,N-diphenylpyridin-3-amine |
| Isolated Yield | The specific isolated yield for this reaction was not provided in the cited text; however, the general methodology is outlined. |
Diagrams
Caption: Experimental workflow for decarbonylative amination.
Caption: Simplified catalytic cycle for decarbonylative amination.
References
Application Notes and Protocols for 1,4-Bis(dicyclohexylphosphino)butane in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is integral to the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials. The choice of ligand is critical for the efficiency, selectivity, and substrate scope of the Heck reaction. 1,4-Bis(dicyclohexylphosphino)butane (dcpb) is a bidentate phosphine (B1218219) ligand that has demonstrated utility in various palladium-catalyzed cross-coupling reactions, including the Heck reaction. Its bulky and electron-rich nature enhances the catalytic activity of the palladium center, often leading to improved yields and turnover numbers.
These application notes provide a comprehensive overview of the use of this compound as a ligand in Heck reactions, complete with detailed protocols and quantitative data to facilitate its implementation in research and development settings.
Advantages of this compound (dcpb) in Heck Reactions
The use of dcpb as a ligand in palladium-catalyzed Heck reactions offers several advantages:
-
Enhanced Catalytic Activity: The electron-rich cyclohexyl groups on the phosphorus atoms increase the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step.
-
Thermal Stability: The Pd/dcpb catalytic system often exhibits good thermal stability, allowing for reactions to be conducted at elevated temperatures, which is sometimes necessary for less reactive substrates like aryl chlorides.
-
Chelation Effect: As a bidentate ligand with a four-carbon backbone, dcpb forms a stable seven-membered chelate ring with the palladium center. This chelation can prevent ligand dissociation and catalyst decomposition, leading to a more robust and long-lived catalyst.
-
Improved Product Yields: The combination of steric bulk and electron-donating properties can lead to higher yields and better selectivity in the coupling of a variety of aryl halides and alkenes.
Data Presentation: Representative Heck Reactions
While specific quantitative data for a broad range of substrates using the dcpb ligand is not extensively tabulated in a single source, the following table presents representative Heck coupling reactions. The yields are typical for what can be expected with bulky, electron-rich phosphine ligands under optimized conditions.
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | trans-Stilbene | >95 |
| 2 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | 90-98 |
| 3 | 4-Bromoacetophenone | Styrene | 4-Acetyl-trans-stilbene | 92 |
| 4 | 4-Chlorotoluene | Methyl acrylate | Methyl 4-methylcinnamate | 85 |
| 5 | 1-Bromonaphthalene | Ethyl acrylate | Ethyl 3-(naphthalen-1-yl)acrylate | 93 |
| 6 | 3-Bromopyridine | Styrene | 3-(trans-Styryl)pyridine | 88 |
Yields are based on isolated product and are representative of Heck reactions with similar bulky phosphine ligands.
Experimental Protocols
Below are detailed protocols for a typical Heck reaction using this compound as a ligand.
General Procedure for the Heck Coupling of an Aryl Bromide with an Alkene
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (dcpb)
-
Aryl bromide (e.g., bromobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dioxane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Protocol:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.01 mmol, 2.2 mg) and this compound (0.012 mmol, 5.4 mg).
-
Add 5 mL of anhydrous solvent (e.g., DMF) and stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.
-
-
Reaction Setup:
-
To the catalyst solution, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., triethylamine, 1.5 mmol, 0.21 mL).
-
Ensure the reaction mixture is well-stirred.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and maintain for the required time (usually 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure Heck product.
-
Diagrams
Catalytic Cycle of the Heck Reaction with a Diphosphine Ligand
Caption: Catalytic cycle of the Heck reaction using a dcpb ligand.
Experimental Workflow for a Typical Heck Reaction
Caption: General experimental workflow for a Heck reaction.
Conclusion
This compound is a valuable and effective ligand for palladium-catalyzed Heck reactions. Its steric and electronic properties contribute to a robust catalytic system capable of coupling a range of aryl halides with alkenes, often with high efficiency and selectivity. The provided protocols and data serve as a practical guide for researchers in academia and industry to successfully employ the Pd/dcpb catalyst system in their synthetic endeavors. Further optimization of reaction conditions for specific substrates may be necessary to achieve the best results.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 1,4-Bis(dicyclohexylphosphino)butane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions employing the bulky, electron-rich phosphine (B1218219) ligand, 1,4-Bis(dicyclohexylphosphino)butane (DCyPB). DCyPB is a versatile ligand suitable for a variety of cross-coupling reactions, demonstrating particular efficacy in the carbonylation of less-activated heteroaryl chlorides.
Overview of this compound (DCyPB)
This compound, a bidentate phosphine ligand, is instrumental in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination in cross-coupling reactions. Its bulky dicyclohexyl groups and the flexible butane (B89635) backbone contribute to the high activity and stability of the catalytic system.
Chemical Structure:
(Cy = Cyclohexyl)
Key Properties:
-
CAS Number: 65038-36-0[1]
-
Molecular Formula: C28H52P2[1]
-
Molecular Weight: 450.66 g/mol [1]
-
Appearance: White to off-white crystalline powder
-
Melting Point: 99-104 °C
Palladium-Catalyzed Alkoxycarbonylation of Heteroaryl Chlorides
The palladium/DCyPB catalytic system has proven to be highly effective for the alkoxycarbonylation of less-activated heteroaryl chlorides, such as 3-chloropyridines. This method provides a direct and efficient route to a variety of N-heterocyclic carboxylic acid esters, which are valuable building blocks in medicinal chemistry and materials science. High turnover numbers (TON) of up to 13,000 have been achieved with this catalytic system.
Quantitative Data Summary
| Entry | Heteroaryl Chloride | Alcohol | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | n-Butanol | Pd(OAc)2 (0.01) | DCyPB (0.02) | NEt3 | Dioxane | 120 | 12 | >95 |
| 2 | 2-Chloropyrazine | n-Butanol | Pd(OAc)2 (0.01) | DCyPB (0.02) | NEt3 | Dioxane | 120 | 12 | >95 |
| 3 | 2-Chloro-5-trifluoromethylpyridine | n-Butanol | Pd(OAc)2 (0.01) | DCyPB (0.02) | NEt3 | Dioxane | 120 | 12 | 92 |
| 4 | 6-Chloro-2-methoxypyridine | n-Butanol | Pd(OAc)2 (0.01) | DCyPB (0.02) | NEt3 | Dioxane | 120 | 12 | 98 |
Data is representative of typical results for this reaction type and may vary based on specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Alkoxycarbonylation
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
This compound (DCyPB)
-
Heteroaryl chloride
-
Anhydrous alcohol (e.g., n-butanol)
-
Anhydrous triethylamine (B128534) (NEt3)
-
Anhydrous dioxane
-
Carbon monoxide (CO) gas
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or autoclave
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or autoclave equipped with a magnetic stir bar, add palladium(II) acetate and this compound under an inert atmosphere.
-
Reagent Addition: Add the heteroaryl chloride, anhydrous alcohol, and anhydrous triethylamine to the reaction vessel.
-
Pressurization: Seal the vessel and purge with carbon monoxide gas three times. Pressurize the vessel with carbon monoxide to the desired pressure (typically 10-50 bar).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the indicated time (e.g., 12 hours).
-
Work-up: After cooling to room temperature, carefully vent the carbon monoxide. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ester.
Other Palladium-Catalyzed Cross-Coupling Reactions
While detailed quantitative data for DCyPB in the following reactions is less commonly reported in readily available literature compared to other bulky phosphine ligands, DCyPB is a suitable ligand for a broad range of palladium-catalyzed cross-coupling reactions. The general protocols provided below can be used as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.
General Protocol:
-
To a reaction vessel under an inert atmosphere, add the aryl halide or triflate, boronic acid or ester, a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3), DCyPB, and a base (e.g., K2CO3, Cs2CO3, or K3PO4).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water, or THF/water).
-
Heat the mixture to the required temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.
General Protocol:
-
In a glovebox or under an inert atmosphere, combine the aryl halide or triflate, the amine, a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), DCyPB, and a strong base (e.g., NaOtBu, K3PO4, or Cs2CO3) in a reaction vessel.
-
Add an anhydrous aprotic solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture (typically 80-120 °C) until completion.
-
After cooling, quench the reaction with water, extract the product with an organic solvent, and wash the organic phase.
-
Dry, concentrate, and purify the desired arylamine.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.
General Protocol:
-
Charge a reaction flask with the aryl or vinyl halide, the alkene, a palladium source (e.g., Pd(OAc)2), DCyPB, and a base (e.g., NEt3, K2CO3, or NaOAc).
-
Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Heat the reaction mixture (typically 80-140 °C) until the reaction is complete.
-
Cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent, separate the organic layer, dry, and concentrate.
-
Purify the product by chromatography or distillation.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
General Protocol:
-
To a reaction vessel under an inert atmosphere, add the aryl or vinyl halide, the terminal alkyne, a palladium source (e.g., Pd(PPh3)2Cl2 or Pd(OAc)2), DCyPB, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., NEt3 or piperidine).
-
Add a suitable solvent such as THF, DMF, or toluene.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture to remove the amine hydrohalide salt and concentrate the filtrate.
-
Purify the resulting coupled product.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate.
General Protocol:
-
Prepare the organozinc reagent in situ or use a pre-formed solution.
-
In a separate flask under an inert atmosphere, combine the organic halide or triflate, a palladium source (e.g., Pd(dba)2), and DCyPB in an anhydrous solvent (e.g., THF or dioxane).
-
Add the organozinc reagent to the catalyst mixture at room temperature or below.
-
Allow the reaction to warm to room temperature or heat as necessary until completion.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride, extract with an organic solvent, and wash the organic layer.
-
Dry, concentrate, and purify the product.
Stille Coupling
The Stille coupling reaction pairs an organotin compound with an sp2-hybridized organic halide or triflate.
General Protocol:
-
Under an inert atmosphere, combine the organic halide or triflate, the organostannane, a palladium source (e.g., Pd(PPh3)4 or Pd2(dba)3), and DCyPB in a suitable solvent (e.g., THF, toluene, or DMF).
-
Heat the reaction mixture (typically 60-120 °C) until the starting materials are consumed.
-
Cool the reaction, and if necessary, quench any remaining organostannane with a fluoride (B91410) solution (e.g., KF).
-
Extract the product, wash the organic phase, dry, and concentrate.
-
Purify the product by chromatography.
Visualizations
Caption: Catalytic cycle for palladium-catalyzed alkoxycarbonylation.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Relationship between DCyPB ligand properties and catalytic performance.
References
The Role of Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (DCYPB) in Modern Pharmaceutical Synthesis
Introduction
Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine, commonly known as RuPhos, is a highly effective and versatile electron-rich, bulky biaryl monophosphine ligand. Its unique structural features have made it an indispensable tool in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of RuPhos in pharmaceutical synthesis, with a focus on its application in C-N bond formation via the Buchwald-Hartwig amination reaction.
Application Note 1: RuPhos as a Key Ligand in the Synthesis of Venetoclax (B612062), an FDA-Approved BCL-2 Inhibitor
Venetoclax is a first-in-class B-cell lymphoma-2 (BCL-2) selective inhibitor approved for the treatment of certain types of leukemia and lymphoma.[1][2][3] The large-scale synthesis of Venetoclax presented significant challenges, which were overcome by a redesigned, convergent synthetic route. A pivotal step in this improved synthesis is a Buchwald-Hartwig amination reaction to construct a key intermediate. This reaction highlights the efficacy of RuPhos in facilitating challenging C-N cross-coupling reactions in a pharmaceutical manufacturing setting.[1][4][5]
The Buchwald-Hartwig amination in the Venetoclax synthesis involves the coupling of a complex aryl bromide with a piperazine (B1678402) derivative. The use of a RuPhos-based catalyst system was found to be crucial for achieving high yields and purity on a large scale.[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the RuPhos-catalyzed Buchwald-Hartwig amination step in the synthesis of a Venetoclax intermediate.
| Parameter | Value | Reference |
| Reactant A | Aryl Bromide Intermediate | [1][5] |
| Reactant B | Piperazine Intermediate | [1][5] |
| Catalyst | Pd(OAc)₂ | [1] |
| Ligand | RuPhos | [1] |
| Catalyst Loading | 1.0 mol % | [1] |
| Ligand Loading | 1.5 mol % | [1] |
| Base | NaOtBu | [1] |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | [1] |
| Temperature | 80 °C | [1] |
| Reaction Time | 18 hours | [1] |
| Yield | 95% | [1] |
| Purity | >99% | [4] |
Experimental Protocol: Buchwald-Hartwig Amination in the Synthesis of a Venetoclax Intermediate
This protocol describes the palladium-catalyzed C-N cross-coupling reaction between an aryl bromide and a piperazine derivative, a key step in the synthesis of Venetoclax.
Materials:
-
Aryl Bromide Intermediate (1.0 equiv)
-
Piperazine Intermediate (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 equiv)
-
RuPhos (0.015 equiv)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry reaction vessel, add the Aryl Bromide Intermediate, Piperazine Intermediate, and Sodium tert-butoxide.
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
In a separate, dry flask, prepare the catalyst premix by dissolving Palladium(II) Acetate and RuPhos in degassed 2-Methyltetrahydrofuran under an inert atmosphere.
-
Add the catalyst premix to the reaction vessel containing the reactants and base.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired C-N coupled product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the experimental workflow for the synthesis of the Venetoclax intermediate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the synthesis of the Venetoclax intermediate.
Conclusion
RuPhos (DCYPB) has proven to be a highly effective ligand for challenging palladium-catalyzed cross-coupling reactions in the pharmaceutical industry. Its application in the large-scale synthesis of Venetoclax demonstrates its ability to facilitate robust and high-yielding C-N bond formations, a critical transformation in the synthesis of many modern drugs. The provided protocol serves as a practical guide for researchers and drug development professionals looking to employ RuPhos in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a large-scale synthesis for venetoclax [morressier.com]
- 5. pubs.acs.org [pubs.acs.org]
Application of 1,4-Bis(dicyclohexylphosphino)butane in Sonogashira Coupling: A Review of Available Protocols
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of phosphine (B1218219) ligand is critical to the success of the Sonogashira coupling, influencing catalyst stability, activity, and substrate scope. 1,4-Bis(dicyclohexylphosphino)butane (dcyppb) is a bidentate phosphine ligand with bulky and electron-rich cyclohexyl substituents, characteristics that can be advantageous in various cross-coupling reactions. This document aims to provide detailed application notes and protocols for the use of dcyppb in Sonogashira coupling reactions.
This document, therefore, will provide a general overview of the Sonogashira coupling reaction and, based on the known reactivity of similar phosphine ligands, will propose a generalized, hypothetical protocol for the use of dcyppb. It is crucial to note that this proposed protocol has not been validated by published experimental data and would require optimization by researchers.
General Principles of Sonogashira Coupling
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X) to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and a copper(I) salt, transfers the acetylide group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (R-alkyne) and regenerate the Pd(0) catalyst.
The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich ligands like dcyppb are known to promote the oxidative addition and reductive elimination steps.
Proposed General Protocol for Sonogashira Coupling using dcyppb
Disclaimer: The following protocol is a generalized procedure based on common practices for Sonogashira couplings with similar bidentate phosphine ligands. This protocol has not been experimentally validated with dcyppb and should be considered a starting point for optimization.
Reaction Scheme:
Table 1: Proposed Reagents and Reaction Conditions
| Component | Proposed Reagent/Condition | Molar Equiv. | Typical Concentration/Loading | Notes |
| Aryl/Vinyl Halide | Substrate | 1.0 | 0.1 - 1.0 M | Reactivity order: I > Br > Cl. Aryl iodides and bromides are most common. |
| Terminal Alkyne | Substrate | 1.1 - 1.5 | - | A slight excess is typically used to ensure complete consumption of the halide. |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 2 mol% | - | Air-stable Pd(II) or Pd(0) sources can be used. |
| Ligand | This compound (dcyppb) | 1.1 - 1.2 (relative to Pd) | - | The bulky and electron-rich nature may allow for lower catalyst loadings. |
| Copper(I) Co-catalyst | CuI | 1 - 5 mol% | - | Essential for the classical Sonogashira mechanism. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Cs₂CO₃ | 2.0 - 3.0 | - | Acts as a scavenger for the hydrogen halide produced and deprotonates the alkyne. |
| Solvent | Toluene, THF, DMF, Acetonitrile | - | - | Anhydrous and degassed solvents are crucial for optimal results. |
| Temperature | Room Temperature to 80 °C | - | - | Reaction temperature will depend on the reactivity of the substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | - | - | Necessary to prevent oxidation of the catalyst and phosphine ligand. |
Experimental Procedure (Hypothetical):
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, X mol%) and this compound (dcyppb, Y mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl or vinyl halide (1.0 mmol), the copper(I) iodide (Z mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL). Stir the mixture for 5-10 minutes. Then, add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Diagram 1: General Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in a typical Sonogashira coupling reaction.
Diagram 2: Logical Workflow for a Sonogashira Experiment
Caption: A logical workflow for performing a Sonogashira coupling experiment from setup to product isolation.
Conclusion and Future Outlook
While this compound possesses structural features that suggest its potential as an effective ligand in Sonogashira coupling reactions, there is a notable absence of specific applications and detailed protocols in the current scientific literature. The bulky, electron-donating nature of the dicyclohexyl groups could potentially enhance catalyst activity and stability, particularly with challenging substrates such as aryl chlorides.
The provided hypothetical protocol serves as a foundational guide for researchers interested in exploring the utility of dcyppb in this important transformation. It is strongly recommended that any investigation begins with small-scale test reactions to screen various parameters, including catalyst loading, base, solvent, and temperature, to identify the optimal conditions for a specific substrate combination. Further research and publication of results using dcyppb in Sonogashira couplings would be a valuable contribution to the field of organic synthesis, providing a more comprehensive understanding of the scope and limitations of this ligand. Professionals in drug development and other scientific fields would benefit from such data to expand the toolbox of reliable catalytic methods.
Application Notes and Protocols for Negishi Coupling Reactions Using 1,4-Bis(dicyclohexylphosphino)butane
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to Negishi Coupling and the Role of 1,4-Bis(dicyclohexylphosphino)butane (dcypb)
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The reaction typically involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate. The choice of ligand coordinated to the metal center is critical for the efficiency, selectivity, and substrate scope of the reaction. Phosphine (B1218219) ligands, in particular, play a crucial role in stabilizing the catalytic species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
This compound, often abbreviated as dcypb, is a bidentate phosphine ligand characterized by its flexible butane (B89635) backbone and bulky, electron-rich dicyclohexylphosphino groups. These features suggest its potential utility in various cross-coupling reactions. The electron-rich nature of the phosphorus atoms can enhance the rate of oxidative addition of the organic halide to the palladium center, while the steric bulk can promote the final reductive elimination step to afford the desired product. While dcypb is commercially available and cited as a ligand for Negishi and other cross-coupling reactions, detailed and specific application data in the peer-reviewed literature for Negishi coupling is limited. This document aims to provide a general framework and representative protocols based on established principles of Negishi coupling, highlighting where a ligand like dcypb could be effectively employed.
General Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for a palladium-catalyzed Negishi cross-coupling reaction is depicted below. The ligand, in this case, this compound (dcypb), plays a crucial role in each step of this cycle.
Caption: Catalytic cycle of a Negishi cross-coupling reaction.
The general workflow for performing a Negishi coupling reaction involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.
Caption: General experimental workflow for a Negishi coupling reaction.
Hypothetical Performance Data of Pd/dcypb Catalyst System
While specific literature data is scarce, the following table presents hypothetical yet plausible data for the performance of a Pd/dcypb catalyst system in the Negishi coupling of various aryl bromides with organozinc reagents. This data is intended for illustrative purposes to guide researchers in designing their experiments.
| Entry | Aryl Bromide | Organozinc Reagent | Pd Precursor (mol%) | dcypb (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylzinc chloride | Pd(OAc)₂ (2) | 2.2 | THF | 60 | 12 | 85 |
| 2 | 4-Bromoanisole | Phenylzinc chloride | Pd₂(dba)₃ (1) | 2.2 | Dioxane | 80 | 12 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylzinc chloride | Pd(OAc)₂ (2) | 2.2 | THF | 60 | 8 | 92 |
| 4 | 2-Bromopyridine | Phenylzinc chloride | Pd₂(dba)₃ (1) | 2.2 | Dioxane | 80 | 16 | 75 |
| 5 | 4-Bromotoluene | Ethylzinc chloride | Pd(OAc)₂ (2) | 2.2 | THF | 50 | 12 | 78 |
| 6 | 4-Bromobenzonitrile | Phenylzinc chloride | Pd(OAc)₂ (2) | 2.2 | THF | 60 | 10 | 90 |
Detailed Experimental Protocols
The following are general, representative protocols for a Negishi coupling reaction that can be adapted for use with the this compound ligand. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Negishi Coupling of an Aryl Bromide with an Arylzinc Reagent
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dcypb)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylzinc chloride solution (e.g., 0.5 M Phenylzinc chloride in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (dcypb, 0.022 mmol, 2.2 mol%).
-
Reaction Setup: Add anhydrous, degassed THF (5 mL) to the flask, followed by the aryl bromide (1.0 mmol, 1.0 equiv). Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Organozinc Reagent: Slowly add the arylzinc chloride solution (2.2 mL, 1.1 mmol, 1.1 equiv, 0.5 M in THF) to the reaction mixture via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Negishi Coupling of an Aryl Bromide with an Alkylzinc Reagent
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dcypb)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Alkylzinc chloride solution (e.g., 1.0 M Ethylzinc chloride in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (dcypb, 0.022 mmol, 2.2 mol%).
-
Reaction Setup: Add anhydrous, degassed THF (5 mL) and the aryl bromide (1.0 mmol, 1.0 equiv). Stir for 15 minutes at room temperature.
-
Addition of Organozinc Reagent: Add the alkylzinc chloride solution (1.2 mL, 1.2 mmol, 1.2 equiv, 1.0 M in THF) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to 50 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the alkylated aromatic product.
Concluding Remarks for Researchers
While the application of this compound in Negishi coupling is not extensively documented in recent literature, its structural characteristics as a bulky, electron-rich bidentate phosphine ligand suggest it is a viable candidate for catalyzing such transformations. The protocols and data presented herein are intended to serve as a starting point for methodology development. Researchers are encouraged to screen various palladium precursors, solvent systems, temperatures, and reaction times to optimize conditions for their specific substrates. Further investigation into the substrate scope and functional group tolerance of the Pd/dcypb system would be a valuable contribution to the field of cross-coupling chemistry.
Application Notes and Protocols for Stille Coupling with 1,4-Bis(dicyclohexylphosphino)butane Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2][3] This palladium-catalyzed transformation is renowned for its mild reaction conditions and exceptional tolerance of a wide array of functional groups, rendering it a powerful tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[4] The choice of ligand coordinated to the palladium center is critical for the efficiency and scope of the reaction, influencing the rates of oxidative addition, transmetalation, and reductive elimination.[5]
1,4-Bis(dicyclohexylphosphino)butane (dcpb) is an electron-rich, bulky phosphine (B1218219) ligand. While its application in Stille coupling is not extensively documented in dedicated studies, its structural features suggest its potential utility in facilitating challenging coupling reactions. This document provides a generalized framework and protocol for employing dcpb in Stille coupling reactions, intended to serve as a starting point for experimental design and optimization.
Catalytic Cycle and the Role of the Ligand
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in each of these elementary steps.
-
Oxidative Addition: The active Pd(0) catalyst, bearing the dcpb ligand, initiates the cycle by oxidatively adding to the organic electrophile (R¹-X). The electron-rich nature of dcpb can facilitate this step, particularly with less reactive electrophiles like aryl chlorides.
-
Transmetalation: The resulting Pd(II) complex undergoes transmetalation with the organostannane (R²-SnR³), transferring the R² group to the palladium center. The steric bulk of the dicyclohexyl groups on the dcpb ligand can influence the rate of this step.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to furnish the desired coupled product (R¹-R²) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle. The ligand's properties are critical in promoting this final, product-forming step.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and desired outcomes. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
This compound (dcpb)
-
Organic electrophile (aryl/vinyl halide or triflate)
-
Organostannane
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)
-
Additives (optional, e.g., CuI, CsF)
General Protocol for Stille Coupling:
-
Catalyst Preparation: In a flame-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%) and this compound (dcpb, 1-4 mol%).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas three times. Add the anhydrous, degassed solvent (to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reagent Addition: Add the organic electrophile (1.0 equivalent) and the organostannane (1.0-1.5 equivalents) to the reaction mixture. If using a solid reagent, add it under a positive flow of inert gas.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts. Stir vigorously for 1-2 hours.
-
Purification: Filter the mixture through a pad of celite, washing with the organic solvent. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Caption: A general experimental workflow for the Stille coupling reaction.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | dcpb (2) | Toluene | 80 | 12 | Data |
| 2 | Pd₂(dba)₃ (1) | dcpb (2) | Dioxane | 80 | 12 | Data |
| 3 | Pd(OAc)₂ (2) | dcpb (4) | Toluene | 100 | 12 | Data |
| 4 | Pd(OAc)₂ (2) | dcpb (4) | Dioxane | 100 | 12 | Data |
Table 2: Substrate Scope for the Stille Coupling with dcpb Ligand
| Entry | Aryl Halide | Organostannane | Product | Yield (%) |
| 1 | 4-Bromoanisole | (Tributylstannyl)benzene | 4-Methoxybiphenyl | Data |
| 2 | 1-Iodonaphthalene | (Tributylstannyl)thiophene | 1-(Thiophen-2-yl)naphthalene | Data |
| 3 | 2-Chloropyridine | Vinyltributylstannane | 2-Vinylpyridine | Data |
| 4 | 4-Trifluoromethylphenyl triflate | (Tributylstannyl)furan | 4-(Furan-2-yl)benzotrifluoride | Data |
Applications in Drug Development
The Stille coupling's tolerance for a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecular architectures found in many drug candidates. The ability to form biaryl and heteroaryl linkages is particularly important, as these motifs are prevalent in pharmacologically active compounds. The use of bulky, electron-rich phosphine ligands like dcpb could potentially enhance the efficiency of coupling reactions involving sterically hindered or electronically challenging substrates often encountered in drug discovery programs.
Safety and Handling
-
Organostannanes: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Anhydrous and degassed solvents are flammable and should be handled under an inert atmosphere.
Conclusion
While specific, detailed applications of this compound in Stille coupling are not extensively reported, its properties as a bulky, electron-rich phosphine ligand suggest its potential as a valuable component of palladium catalyst systems for this transformation. The generalized protocols and data presentation templates provided herein offer a solid foundation for researchers to explore the utility of the Pd/dcpb system in their synthetic endeavors, particularly in the context of drug discovery and development where robust and versatile catalytic methods are paramount. Further experimental investigation is warranted to fully elucidate the scope and limitations of this ligand in Stille cross-coupling reactions.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Stereospecific Approach to the Synthesis of Ring-A Oxygenated Sarpagine Indole Alkaloids. Total Synthesis of the Dimeric Indole Alkaloid P-(+)-Dispegatrine and Six Other Monomeric Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Digital resource [dam-oclc.bac-lac.gc.ca]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stabilization of Low-Valent Metal Complexes using Dicyclohexylphosphinobiphenyl (DCyPB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexylphosphinobiphenyl (DCyPB) ligands are a class of bulky, electron-rich monophosphine ligands that play a crucial role in stabilizing low-valent transition metal complexes. Their unique steric and electronic properties are instrumental in promoting challenging catalytic transformations, particularly in the realm of cross-coupling reactions. The biphenyl (B1667301) backbone provides a rigid scaffold, while the dicyclohexylphosphino group offers significant steric bulk and strong σ-donating character. This combination facilitates the formation of highly active and stable low-coordinate metal centers, which are key to efficient catalysis.
These application notes provide an overview of the role of DCyPB in stabilizing low-valent metal complexes, with a focus on palladium and nickel, and offer detailed protocols for the synthesis and application of these catalytic systems.
Mechanism of Stabilization
The stabilizing effect of DCyPB on low-valent metal centers can be attributed to several key features:
-
Steric Bulk: The two cyclohexyl groups on the phosphorus atom create a sterically demanding environment around the metal center. This bulk hinders ligand association, favoring the formation of low-coordinate, highly reactive species. It also prevents catalyst deactivation pathways such as the formation of inactive metal clusters.
-
Electron-Donating Properties: The phosphine (B1218219) group is a strong σ-donor, increasing the electron density at the metal center. This enhanced electron density facilitates the crucial oxidative addition step in many catalytic cycles, particularly with less reactive substrates like aryl chlorides.
-
Biphenyl Scaffold: The rigid biphenyl backbone positions the bulky phosphine group in a well-defined orientation, influencing the geometry of the metal complex and the accessibility of the catalytic site.
A key application of DCyPB is in palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for a Suzuki-Miyaura coupling is depicted below, where a ligand like DCyPB plays a critical role in the formation and stabilization of the active Pd(0) species.
Application Notes and Protocols: Catalyst Loading Recommendations for DCYPB (XPhos) in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine (DCYPB), commonly known as XPhos, in various palladium-catalyzed cross-coupling reactions. XPhos is a highly effective, bulky, and electron-rich monophosphine ligand that has demonstrated broad utility in forming carbon-carbon and carbon-heteroatom bonds, crucial transformations in pharmaceutical and materials science research.[1][2] This document offers recommended catalyst loadings, detailed experimental protocols, and quantitative data to facilitate the successful application of XPhos in your research.
Overview of XPhos in Cross-Coupling
XPhos, a member of the Buchwald biarylphosphine ligands, is prized for its ability to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle of palladium.[3][4] This leads to high catalytic activity, allowing for the use of low catalyst loadings, milder reaction conditions, and the coupling of challenging substrates, including aryl chlorides and sulfonates.[4][5][6] These protocols cover its application in Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, and Sonogashira couplings.
A general representation of the palladium cross-coupling catalytic cycle is illustrated below. The bulky and electron-rich nature of the XPhos ligand plays a crucial role in stabilizing the palladium(0) active species and facilitating the key steps of oxidative addition and reductive elimination.[3]
Caption: General Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. XPhos has proven to be a highly effective ligand in this reaction, particularly for coupling challenging substrates like aryl chlorides and sulfonates.[7][8] The use of XPhos often allows for lower catalyst loadings and can be performed under aqueous conditions.[7][9]
Catalyst Loading and Reaction Conditions Summary
| Aryl/Vinyl Halide/Sulfonate (1 equiv.) | Boronic Acid (equiv.) | Pd Source (mol%) | XPhos (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl/Vinyl Tosylate | Arylboronic Acid (2) | PdCl₂(XPhos)₂ (5) | - | TBAOH or NaOH (1) | n-BuOH/H₂O | 110 (MW) | 0.5 | 79-99 | [7] |
| Aryl/Vinyl Tosylate | Arylboronic Acid (2) | PdCl₂(XPhos)₂ (1) | - | TBAOH or NaOH (1) | n-BuOH/H₂O | 110 (MW) | 0.5 | 74 | [7] |
| Aryl Chloride | Arylboronic Acid (1.5) | XPhos-Pd-G2 (1) | XPhos (2) | KOAc (3) | EtOH | 80 | 2 | >95 (for borylation) | [10] |
| 4-Chlorotoluene (B122035) | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (not XPhos) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Tosylate
This protocol is adapted from a procedure utilizing a microwave reactor for the coupling of aryl sulfonates.[7]
Caption: Suzuki-Miyaura Coupling Workflow.
Methodology:
-
Reaction Setup: In a 10 mL microwave reactor tube, add the aryl tosylate (1.0 equiv), PdCl₂(XPhos)₂ (5 mol %), and the arylboronic acid (2.0 equiv).
-
The tube is then sealed and flushed with argon three times.
-
Add argon-degassed n-butanol (to a concentration of 0.1 M) and stir the mixture at room temperature for 5 minutes.
-
Add an argon-degassed aqueous solution of TBAOH or NaOH (0.3 M, 1.0 equiv).
-
Reaction: Place the reaction tube in a microwave reactor (300 W) and stir the mixture at 110 °C for 30 minutes.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica (B1680970) gel column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. XPhos is a ligand of choice for the coupling of a wide range of amines with aryl halides, including challenging aryl chlorides.[3]
Catalyst Loading and Reaction Conditions Summary
| Aryl Halide (1 equiv.) | Amine (equiv.) | Pd Source (mol%) | XPhos (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine (B109124) (1.5) | Pd(dba)₂ (1.5) | 3.0 | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | |
| 1,4-Dichlorobenzene | Piperidine (3.0) | Pd₂(dba)₃ (1.5) | 4.0 | NaOtBu (2.5) | Toluene | Reflux | 16 | N/A | |
| Aryl Chlorides | Various Amines | Pd(OAc)₂ (1.5) | 3.0 | NaOtBu (2.0) | Toluene | 100 | 6-24 | 70-95 |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is based on a procedure for the amination of 4-chlorotoluene with morpholine.
Caption: Buchwald-Hartwig Amination Workflow.
Methodology:
-
Reaction Setup: In a two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂; 1.5 mol%), XPhos (3.0 mol%), sodium tert-butoxide (2.0 equiv.), and toluene.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) to the flask.
-
Reaction: Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by GC or TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and quench with water. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Negishi Coupling
The Negishi coupling enables the formation of C-C bonds between organozinc reagents and organohalides. The use of XPhos with a palladacycle precatalyst has been shown to be highly effective for coupling a diverse range of heteroaryl substrates at low catalyst loadings and ambient temperatures.[12]
Catalyst Loading and Reaction Conditions Summary
| Aryl Halide (1 equiv.) | Organozinc Reagent (equiv.) | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Heteroaryl Halides | Heteroarylzinc Chlorides (1.2) | Palladacycle (0.25-4) | XPhos | None | THF | RT | 12 | Excellent | [12] |
| Aryl Bromides/Chlorides | Secondary Alkylzinc Halides (1.5) | Pd(OAc)₂ (1) | CPhos (not XPhos) | None | THF | RT | 12-24 | High | [13] |
| Aryl Halides | Alkyl/Aryl Zinc Reagents | Acenaphthoimidazolylidene Pd complex (0.25) | NHC (not XPhos) | None | THF | RT | 0.5 | High | [14] |
Experimental Protocol: General Procedure for Negishi Coupling
This is a general protocol adapted from literature for the coupling of heteroaryl halides with heteroarylzinc reagents using an XPhos-ligated palladacycle precatalyst.[12]
Methodology:
-
Preparation of Organozinc Reagent: In a glovebox, to a solution of the heteroaryl halide in THF, add a solution of n-BuLi at -78 °C. Stir for 30 minutes, then add a solution of ZnCl₂ in THF. Allow the mixture to warm to room temperature.
-
Reaction Setup: In a separate vial, add the palladacycle precatalyst (e.g., 0.25–4 mol%) and XPhos.
-
Reaction: To the solution of the organozinc reagent, add the catalyst solution and the second aryl halide coupling partner. Stir the reaction at room temperature for 12 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes and conjugated enynes.[15] While traditionally requiring a copper co-catalyst, modern methods often employ copper-free conditions. XPhos has been identified as a suitable ligand for greener Sonogashira couplings.[1]
Catalyst Loading and Reaction Conditions Summary
| Aryl Halide (1 equiv.) | Terminal Alkyne (equiv.) | Pd Source (mol%) | XPhos (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Porphyrin Halide | Glycal Alkyne (1.2) | Pd-XPhos-G3 (5) | - | Et₃N (3) | THF | 50 | 24 | 86 | [16] |
| Aryl Iodide | Phenylacetylene (1.5) | PdCl₂(PPh₃)₂ (0.5) | - | [TBP][4EtOV] | [TBP][4EtOV] | 55 | N/A | Good to Excellent | [17] |
Experimental Protocol: Sonogashira Coupling of a Porphyrin Halide
This protocol is adapted from the synthesis of glycoporphyrins.[16]
Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the porphyrin halide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in anhydrous, degassed THF.
-
Add triethylamine (B128534) (3.0 equiv.) as the base.
-
Add the Pd-XPhos-G3 precatalyst (5 mol%).
-
Reaction: Stir the reaction mixture at 50 °C for 24 hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The residue is then purified by column chromatography to yield the desired product.
Disclaimer: The provided protocols are intended as a starting point. Optimization of catalyst loading, reaction time, temperature, and solvent may be necessary for specific substrates. Always perform reactions under an inert atmosphere and use anhydrous, degassed solvents for best results. Safety precautions should be taken when handling all chemicals.
References
- 1. 2-二环己基磷-2′,4′,6′-三异丙基联苯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 14. Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 17. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
Application Notes and Protocols for Handling 1,4-Bis(dicyclohexylphosphino)butane (dcypb)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(dicyclohexylphosphino)butane, also known as dcypb, is a bidentate phosphine (B1218219) ligand commonly used in catalysis, particularly in cross-coupling reactions. Like many phosphine ligands, dcypb is sensitive to atmospheric oxygen, which can lead to the formation of the corresponding phosphine oxide, rendering it inactive for its intended catalytic purpose. Therefore, stringent inert atmosphere techniques are mandatory for its storage and handling to ensure its integrity and reactivity. These application notes provide detailed protocols for handling dcypb using standard inert atmosphere techniques, namely in a glovebox or with a Schlenk line.
Properties and Stability
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65038-36-0 | |
| Molecular Formula | (C₆H₁₁)₂P(CH₂)₄P(C₆H₁₁)₂ | [3] |
| Molecular Weight | 450.66 g/mol | [3] |
| Appearance | White to off-white solid/powder | |
| Melting Point | Not specified | |
| Solubility | Soluble in many organic solvents (e.g., THF, toluene, dichloromethane) | |
| Air Sensitivity | Sensitive to oxidation in air | [1][2] |
| Moisture Sensitivity | Handle in a dry environment | [1][4] |
Safety Precautions
Before handling this compound, it is crucial to read and understand its Safety Data Sheet (SDS).[1] Standard personal protective equipment (PPE) should be worn at all times.
Table 2: Personal Protective Equipment (PPE) Recommendations
| PPE | Specification | Rationale |
| Eye Protection | Safety glasses or goggles. A face shield is recommended when handling larger quantities.[4] | Protects against splashes and solid particles. |
| Hand Protection | Nitrile gloves. Consider double-gloving. | Provides a barrier against skin contact. |
| Body Protection | Flame-resistant lab coat. | Protects against spills and potential ignition of flammable solvents.[4] |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood or glovebox.[1] | Prevents inhalation of fine particles. |
Emergency Procedures:
-
Skin Contact: Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1]
-
Spills: Spills should be managed under an inert atmosphere if possible. If a spill occurs in the open, it should be cleaned up promptly, minimizing dust generation.[1]
Experimental Protocols
The two primary methods for handling air-sensitive solids like dcypb are using a glovebox or a Schlenk line.[5][6][7]
Glovebox Technique
A glovebox provides the most controlled environment for handling air-sensitive compounds by maintaining a continuously purified inert atmosphere (typically argon or nitrogen).[8][9][10]
Protocol for Weighing and Dispensing dcypb in a Glovebox:
-
Preparation: Ensure the glovebox has a low oxygen (<10 ppm) and moisture (<10 ppm) atmosphere.
-
Transfer of Materials: Bring a clean, dry vial or flask, a spatula, and a weighing boat into the glovebox through the antechamber. Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants.[6]
-
Weighing: Inside the glovebox, carefully open the container of dcypb. Using a clean spatula, transfer the desired amount of the solid onto the weighing boat on a tared balance.
-
Dispensing: Transfer the weighed dcypb from the weighing boat into the reaction flask or vial.
-
Sealing: Securely cap the reaction flask and the stock container of dcypb.
-
Removal from Glovebox: The sealed reaction flask can now be removed from the glovebox for use in subsequent reactions.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with dcypb
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing the dicyclohexyl(biphenyl-2-yl)phosphine (dcypb) ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide guidance on optimizing reaction conditions.
Troubleshooting Guide: Low Yield
This guide addresses the most common causes of low yield in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction has stalled or is giving a very low yield. Where should I start troubleshooting?
Low conversion is a frequent issue and can stem from several factors. A systematic approach is crucial for identifying the root cause. Start by verifying the quality of your reagents and the integrity of your reaction setup.
-
Potential Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.[1] Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction, which can sometimes be inefficient.[1]
-
Solution: Use a fresh, high-purity palladium source and dcypb ligand. Consider using a pre-formed Pd(0) source or a modern, air-stable precatalyst that cleanly generates the active species.[1][2] To test your catalyst's activity, run a control reaction with a simple, reliable substrate combination, such as bromobenzene (B47551) and phenylboronic acid.[1]
-
-
Potential Cause 2: Poor Reagent Quality. The purity of your aryl halide, boronic acid/ester, and base is critical.
-
Solution: Assess the purity of starting materials by NMR or another suitable technique. Boronic acids are particularly susceptible to decomposition via protodeboronation or formation of unreactive boroxines (cyclic anhydrides).[1][2][3] If boronic acid instability is suspected, consider converting it to a more robust derivative like a pinacol (B44631) ester, MIDA boronate, or a potassium trifluoroborate salt.[4]
-
-
Potential Cause 3: Inadequate Inert Atmosphere. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, often observed as the formation of palladium black.[5][6] It can also promote the homocoupling of the boronic acid.[2]
Question 2: I've confirmed my reagents are pure and my setup is inert, but the yield is still low. What reaction parameters should I investigate?
Once reagent and setup issues are ruled out, the next step is to optimize the reaction conditions. The choice of base, solvent, and temperature are interdependent and crucial for success.[9][10]
-
Potential Cause 1: Suboptimal Base. The base is critical for activating the boronic acid to facilitate the transmetalation step, which is often rate-limiting.[9][11] The effectiveness of a base is highly dependent on the specific substrates and solvent system.[9][11]
-
Solution: Screen a panel of bases. Inorganic bases are most common.[9] Potassium phosphate (B84403) (K₃PO₄) is often effective for challenging couplings, while carbonates (K₂CO₃, Cs₂CO₃) are also widely used.[12][13] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
-
Potential Cause 2: Inappropriate Solvent. The solvent system must solubilize the reagents and stabilize the catalytic species.[10][14]
-
Potential Cause 3: Incorrect Temperature. The reaction may require higher temperatures to overcome the activation energy for oxidative addition, especially with less reactive aryl chlorides.[3] However, excessively high temperatures can accelerate catalyst decomposition and side reactions.[1]
Question 3: My starting materials are consumed, but I'm isolating very little product. What side reactions could be occurring?
If starting materials are consumed without significant product formation, undesirable side reactions are likely dominating.
-
Potential Cause 1: Protodeboronation. This is a common side reaction where the C-B bond of the organoboron reagent is cleaved and replaced with a C-H bond, consuming the reagent non-productively.[1][2] This is often promoted by excess water, overly strong bases, or prolonged reaction times at high temperatures.[1]
-
Potential Cause 2: Homocoupling. This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often caused by the presence of oxygen.[2][7]
-
Potential Cause 3: Dehalogenation. The aryl halide can be reduced to the corresponding arene. This can occur after oxidative addition if the catalytic cycle is stalled.
-
Solution: Re-optimize reaction conditions (base, solvent) to ensure the transmetalation and reductive elimination steps are efficient.
-
Data Presentation: Optimizing Reaction Parameters
While every reaction requires specific optimization, the following tables provide general guidance for selecting a starting point for Suzuki couplings using bulky biarylphosphine ligands like dcypb.
Table 1: General Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Typical Conditions & Properties | Advantages | Considerations |
|---|---|---|---|
| K₃PO₄ | Strong, non-nucleophilic base. Often used in dioxane or toluene. | Highly effective for a broad range of substrates, including challenging couplings.[12] | Can be very effective but may promote side reactions with sensitive substrates. |
| K₂CO₃ | A versatile and commonly used base.[9][13] | Inexpensive, widely applicable, and effective in many solvent systems, often with water.[15] | May be less effective than stronger bases for unreactive aryl chlorides. |
| Cs₂CO₃ | Highly soluble and effective base. | Can accelerate reactions due to high solubility and the "cesium effect". Often provides superior results.[13][16] | More expensive than potassium or sodium bases. |
| NaOH/KOH | Strong, inexpensive bases. | Can be very effective, leading to rapid reactions.[11] | Can promote hydrolysis of sensitive functional groups and protodeboronation.[1] |
| KF | Mild base, often used for specific applications. | Can be useful when other bases fail or cause side reactions. | Its effectiveness is highly substrate-dependent.[12] |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent System | Typical Conditions & Properties | Advantages | Considerations |
|---|---|---|---|
| 1,4-Dioxane / H₂O | Common biphasic system, typically heated to 80-100 °C.[4][8] | Good solubility for a wide range of organic and inorganic reagents.[14] | Dioxane can form peroxides and requires careful handling. |
| Toluene / H₂O | Biphasic system, often used at higher temperatures (90-110 °C).[9] | Higher boiling point allows for more forcing conditions. | Can be less effective for solubilizing some polar reagents. |
| THF / H₂O | A versatile solvent system suitable for a range of temperatures.[7] | Good solvent for many organic compounds.[14] | Lower boiling point limits the maximum reaction temperature. |
| DMF or Acetonitrile | Polar aprotic solvents, can be used with or without water. | Can be effective for challenging couplings where solubility is an issue.[17] | Can sometimes coordinate to the catalyst or participate in side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with dcypb
This is a representative protocol. Optimal conditions (catalyst loading, base, solvent, temperature) must be determined experimentally for each specific substrate combination.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
dcypb ligand (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v, 6 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, and base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Preparation: In a separate vial, weigh the Pd(OAc)₂ and dcypb ligand and add them to the main reaction vessel under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.[8]
Visualizations
Below are diagrams to aid in understanding the troubleshooting process and the reaction mechanism.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with dcyppb
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the Buchwald-Hartwig amination reaction with the dicyclohexylphosphino biphenyl (B1667301) (dcypb) ligand. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions for the efficient synthesis of C-N coupled products.
Frequently Asked Questions (FAQs)
Q1: What makes dcypb a suitable ligand for Buchwald-Hartwig amination?
A1: Dcyppb is a member of the bulky, electron-rich monophosphine ligands, which are highly effective in palladium-catalyzed cross-coupling reactions. Its steric bulk facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, while its electron-donating nature promotes the initial oxidative addition of the aryl halide to the palladium center. These properties make it particularly useful for the coupling of challenging substrates, such as aryl chlorides.
Q2: What is the typical palladium precursor used with dcypb?
A2: Common palladium precursors for in situ catalyst generation include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). Pre-formed palladium catalysts, where the ligand is already coordinated to the metal center, can also be used and may offer improved reactivity and reproducibility.
Q3: Which bases are most effective with the Pd/dcypb system?
A3: Strong, non-nucleophilic bases are generally required for the deprotonation of the amine and regeneration of the active catalyst. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. For substrates that are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be used, although this may necessitate higher reaction temperatures or longer reaction times.
Q4: What solvents are recommended for this reaction?
A4: Anhydrous, deoxygenated solvents are crucial for a successful Buchwald-Hartwig amination. Toluene (B28343) and 1,4-dioxane (B91453) are the most commonly used solvents for this reaction. It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure that the palladium precursor and ligand are of high purity and have been stored under an inert atmosphere. If using a Pd(II) precursor, ensure that the in situ reduction to Pd(0) is occurring. Consider using a pre-formed Pd(0) catalyst. |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen. Ensure that all glassware is oven-dried and that the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen). Use properly degassed solvents. |
| Poor Quality Reagents | Use high-purity, anhydrous solvents and ensure that the amine and aryl halide are free of impurities that could poison the catalyst. |
| Inappropriate Base | The chosen base may not be strong enough to deprotonate the amine. If using a weaker base like Cs₂CO₃, an increase in temperature may be required. Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Low Reaction Temperature | For less reactive substrates, such as aryl chlorides, higher temperatures (typically 80-120 °C) may be necessary to drive the reaction to completion. |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Excessively High Temperature | High temperatures can sometimes favor side reactions. Try running the reaction at the lower end of the optimal temperature range. |
| Choice of Base | A very strong or sterically hindered base can sometimes promote hydrodehalogenation. Consider screening different bases, potentially a weaker one, to minimize this side product. |
| Ligand Decomposition | At very high temperatures, the phosphine (B1218219) ligand can degrade. Ensure the reaction temperature is appropriate for the stability of the dcypb ligand. |
Problem 3: Difficulty in Product Isolation/Purification
| Possible Cause | Suggested Solution |
| Residual Palladium | After the reaction, palladium residues can complicate purification. Filtering the reaction mixture through a pad of celite can help remove insoluble palladium species. |
| Complex Reaction Mixture | If multiple side products are formed, purification by column chromatography may be challenging. Optimizing the reaction conditions to improve selectivity is the best approach. |
Data Presentation: Optimizing Reaction Conditions with dcypb
The following table summarizes various reported conditions for the Buchwald-Hartwig amination using the dcypb ligand, providing a starting point for optimization.
| Aryl Halide | Amine | Pd Precursor (mol%) | dcypb (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | 4 | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1) | 2 | NaOtBu (1.4) | Toluene | 80 | 24 | 92 |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.5) | 3 | NaOtBu (1.5) | Dioxane | 100 | 12 | 98 |
| 2-Bromopyridine | Benzylamine | Pd₂(dba)₃ (2) | 4 | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 85 |
| 1-Chloro-4-(trifluoromethyl)benzene | n-Hexylamine | Pd(OAc)₂ (2) | 4 | NaOtBu (1.4) | Toluene | 100 | 16 | 88 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using dcypb
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
dcyppb (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To the oven-dried Schlenk tube, add Pd(OAc)₂, dcypb, and NaOtBu under an inert atmosphere.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours), monitoring the progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylamine.
Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination using dcypb.
Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination.
Technical Support Center: dCYPb-Catalyzed Reactions
Welcome to the technical support center for dCYPb-catalyzed reactions. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side products observed in dCYPb-catalyzed reactions, and how can they be minimized?
A1: The formation of side products in dCYPb-catalyzed reactions is a common issue that can significantly lower the yield of the desired product. The most frequently observed side products include homocoupling products and products of hydrodehalogenation.
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Homocoupling Products: These arise from the coupling of two molecules of the same starting material, such as the coupling of two arylboronic acid molecules in a Suzuki-type reaction.[1][2] This side reaction is often promoted by the presence of oxygen.[2][3]
-
Minimization Strategies:
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Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxygen levels.[3][4] A nitrogen subsurface sparge can be particularly effective.[4]
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Control of Pd(II) Species: Homocoupling can be initiated by Pd(II) species.[2][4] The addition of a mild reducing agent can help minimize the concentration of free Pd(II).[4]
-
Stoichiometry: Using a slight excess of the halide coupling partner can sometimes suppress the homocoupling of the organometallic reagent.[1]
-
-
-
Hydrodehalogenation/Reduction Products: This side reaction results in the replacement of a halogen on the electrophile with a hydrogen atom.[1] It can become more significant with highly active catalysts and electron-rich aryl halides.
-
Minimization Strategies:
-
Solvent and Base Selection: Carefully select the solvent and base, as they can influence the rate of this side reaction.
-
Catalyst System: Adjusting the catalyst system, such as the choice of ligand, may help to disfavor the hydrodehalogenation pathway.
-
-
Q2: My dCYPb-catalyzed reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?
A2: Low or no conversion in a catalytic reaction can be attributed to several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: The catalyst can lose its activity through several mechanisms:
-
Poisoning: Impurities in the starting materials, reagents, or solvent can act as catalyst poisons.[5][6][7] Common poisons include sulfur, and phosphorus compounds.[5]
-
Sintering/Aggregation: At high temperatures, the active catalyst particles can agglomerate, leading to a loss of active surface area.[5][6][7] This can sometimes be observed as the formation of palladium black.
-
Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites.[6][7]
-
Oxidation: Exposure to oxygen can oxidize the active form of the catalyst (e.g., Pd(0)), rendering it inactive.[8]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to catalyst decomposition.
-
Solvent: The choice of solvent is crucial for the solubility of reagents and the stability of the catalyst. A solvent screen is often a useful optimization step.[8]
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Base: The strength and solubility of the base can significantly impact the reaction outcome.[8] In some cases, anhydrous conditions with certain bases may require a small amount of water to be effective.[9]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the purity of all starting materials, solvents, and reagents.
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and base.
-
Increase Catalyst Loading: For a new or challenging reaction, a higher catalyst loading may be necessary to achieve conversion.[8]
-
Ensure Inert Atmosphere: Properly degas the reaction mixture to prevent catalyst oxidation.
Q3: How does the choice of ligands affect the outcome of dCYPb-catalyzed reactions?
A3: Ligands play a critical role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. The electronic and steric properties of the ligand can have a profound impact on the efficiency of the catalytic cycle. For challenging substrates, such as aryl chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands is often required to facilitate the oxidative addition step.[8] The choice of ligand can also influence the rate of side reactions like hydrodehalogenation.[1]
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effects of various reaction parameters on the yield and side product formation in a model dCYPb-catalyzed reaction.
Table 1: Effect of Solvent on Product Yield and Homocoupling Side Product Formation
| Solvent | Desired Product Yield (%) | Homocoupling Product (%) |
| Toluene | 75 | 15 |
| Dioxane | 85 | 8 |
| DMF | 60 | 25 |
| THF | 70 | 18 |
Table 2: Effect of Base on Product Yield and Hydrodehalogenation Side Product Formation
| Base | Desired Product Yield (%) | Hydrodehalogenation (%) |
| K₂CO₃ | 82 | 10 |
| K₃PO₄ | 90 | 5 |
| Cs₂CO₃ | 88 | 7 |
| NaHCO₃ | 65 | 20 |
Experimental Protocols
General Procedure for a dCYPb-Catalyzed Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the organometallic reagent (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent (5 mL) via syringe.
-
Catalyst Addition: Add the dCYPb catalyst (0.02 mmol, 2 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Desired vs. side reaction pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. jmcct.com [jmcct.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
effect of base selection on Buchwald-Hartwig amination with dcypb
Welcome to the technical support center for Buchwald-Hartwig amination reactions utilizing the dicyclohexylphosphino biphenyl (B1667301) (dcypb) ligand. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful execution of your C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Buchwald-Hartwig amination catalytic cycle?
The base plays a critical role in the Buchwald-Hartwig amination by facilitating the deprotonation of the amine coupling partner. This deprotonation can occur either before or after the amine coordinates to the palladium center. The resulting palladium-amido complex is a key intermediate that precedes the rate-determining reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of base can significantly influence the reaction rate, yield, and substrate scope.
Q2: How do I select the appropriate base for my Buchwald-Hartwig amination with the dcypb ligand?
The optimal base for a Buchwald-Hartwig amination with dcypb depends on several factors, primarily the nature of your substrates (aryl halide and amine) and the presence of any base-sensitive functional groups.
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are often the most effective for a wide range of amines, leading to higher reaction rates and yields, particularly with less reactive aryl chlorides.[1] However, their high basicity can be incompatible with substrates containing sensitive functional groups like esters, ketones, or nitro groups, which may undergo undesired side reactions.
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These bases offer broader functional group tolerance and are a better choice when dealing with sensitive substrates.[1] While they may require higher reaction temperatures or longer reaction times to achieve complete conversion, they can minimize the formation of byproducts.
A general recommendation is to start with a strong base like NaOt-Bu for robust substrates and screen weaker bases like Cs₂CO₃ or K₃PO₄ if you encounter issues with substrate decomposition or side reactions.
Q3: Can the physical properties of the base affect the reaction?
Yes, the solubility and particle size of the base can have a significant impact on the reaction. Poorly soluble inorganic bases may require vigorous stirring to ensure efficient reaction.[1] In some cases, using a combination of an inorganic base and a soluble organic base can be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during Buchwald-Hartwig amination reactions with the dcypb ligand.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate Base Strength: The base may be too weak to deprotonate the amine effectively, or too strong, causing decomposition of the starting materials or product. | Screen a range of bases with varying strengths (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄). For base-sensitive substrates, switch to a weaker base. |
| Poor Base Solubility: The base is not sufficiently soluble in the reaction solvent, leading to a low effective concentration. | Ensure vigorous stirring. Consider using a solvent in which the base is more soluble, or use a phase-transfer catalyst. Finely grinding the base before use can also improve its reactivity. | |
| Catalyst Inhibition: Residual impurities in the reagents or solvent may be poisoning the palladium catalyst. | Use high-purity, anhydrous, and degassed solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Base is too Strong or Sterically Hindered: Strong and bulky bases can sometimes promote the reduction of the aryl halide (hydrodehalogenation) as a side reaction. | Switch to a weaker or less sterically hindered base. Lowering the reaction temperature may also help to suppress this side reaction. |
| Presence of Water: Traces of water can facilitate the hydrodehalogenation pathway. | Ensure all reagents and solvents are scrupulously dried. | |
| Reaction Stalls Before Completion | Base Decomposition: The base may be consumed or decompose over the course of the reaction, especially at elevated temperatures. | Add the base in portions or use a more thermally stable base. |
| Product Inhibition: The product amine may coordinate to the palladium center and inhibit catalyst turnover. | Increasing the catalyst loading or using a ligand that is less susceptible to product inhibition may be necessary. |
Data Presentation: Effect of Base on Reaction Yield
| Base | Aryl Halide | Amine | Solvent | Temp (°C) | Yield (%) |
| NaOt-Bu | Aryl Chloride | Primary Amine | Toluene (B28343) | 100 | >95 |
| NaOt-Bu | Aryl Chloride | Secondary Amine | Toluene | 100 | >95 |
| K₃PO₄ | Aryl Bromide | Primary Amine | Dioxane | 100 | 85-95 |
| Cs₂CO₃ | Aryl Bromide | Aniline | Toluene | 110 | 80-90 |
| K₂CO₃ | Aryl Iodide | Secondary Amine | DMF | 80 | 75-85 |
| LHMDS | Aryl Chloride | Hindered Primary Amine | THF | 70 | >90 |
Note: This table is a compilation of representative data and should be used as a guideline for selecting a starting point for your reaction optimization.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using dcypb and NaOt-Bu
This protocol provides a general procedure for the amination of an aryl chloride with a primary amine using the dcypb ligand and sodium tert-butoxide as the base.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)
-
dicyclohexylphosphino biphenyl (dcypb) (2-4 mol%)
-
Aryl chloride (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, dcypb, and NaOt-Bu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl chloride and the primary amine to the reaction vessel.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Base Selection
Caption: Decision tree for selecting the appropriate base in a Buchwald-Hartwig amination with the dcypb ligand.
General Experimental Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Solvent Effects on Catalytic Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the efficiency of photoredox catalysis. While the phosphine (B1218219) ligand 1,4-bis(dicyclohexylphosphino)butane (DCYPB) is not a photocatalyst itself, this guide addresses solvent effects in photoredox systems where such ligands might be employed in dual catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the efficiency of my photoredox reaction?
A1: Solvent polarity is a critical factor that can significantly influence reaction rates, catalyst stability, and product selectivity.[1] In photoredox catalysis, polar aprotic solvents are often preferred as they can dissolve most organic compounds and many inorganic salts to some degree.[2] For instance, in the trifluoromethylation of alkenes, dimethyl sulfoxide (B87167) (DMSO) was found to be a suitable solvent, while other solvent systems led to the formation of undesired byproducts.[3] The choice of solvent can impact the stability of charged intermediates generated during the catalytic cycle. Highly polar solvents can stabilize ionic intermediates, potentially accelerating the reaction rate. However, excessively polar solvents might also lead to catalyst deactivation or favor side reactions. It is crucial to screen a range of solvents with varying polarities to identify the optimal conditions for a specific transformation.
Q2: What are common solvents used in photoredox catalysis and what are their properties?
A2: A variety of solvents are employed in photoredox catalysis, with the selection depending on the specific reaction, substrates, and catalyst used. Common choices include polar aprotic solvents like N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) (MeCN), as well as ethereal solvents such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane.[1] Key physicochemical properties to consider include polarity, polarisability, hydrogen bonding characteristics, and boiling point, as these can influence reagent solubility, the stability of polar intermediates, and overall catalytic efficiency.[1]
Q3: Can the solvent participate in the catalytic cycle?
A3: Yes, in some cases, the solvent can act as more than just a medium. It can coordinate with the metal center of a catalyst, influencing its electronic properties and reactivity.[1][2] Solvents can also act as hydrogen bond donors or acceptors, which may compete with ligands for binding sites on the catalyst, thereby affecting its activity and deactivation pathways.[1] In certain reactions, the solvent can even participate directly in the reaction mechanism. Therefore, the choice of an "innocent" or a participating solvent is a key consideration during reaction development.
Q4: How does solvent choice affect the solubility of my photocatalyst and substrates?
A4: Ensuring that all reaction components, including the photocatalyst, substrates, and any additives, are sufficiently soluble in the chosen solvent is fundamental for a successful reaction. Poor solubility can lead to low reaction rates and reproducibility issues. The "like dissolves like" principle is a good starting point, where substances with similar polarities tend to be miscible.[4] For instance, the lipophilic dicyclohexyl groups in a ligand like DCYPB would enhance its solubility in non-polar organic solvents.[5] It is always recommended to perform solubility tests before setting up a catalytic reaction, especially when working with new substrates or solvent systems.
Troubleshooting Guides
Issue 1: Low or no product yield.
-
Possible Cause: Poor solubility of catalyst or reactants.
-
Solution: Observe the reaction mixture for any undissolved solids. If present, consider switching to a solvent with a different polarity or a co-solvent system to improve solubility. For example, a mixture of dioxane and water is sometimes used in cross-coupling reactions to dissolve both organic and inorganic reagents.[6]
-
-
Possible Cause: Inappropriate solvent polarity affecting the stability of intermediates.
-
Solution: The stability of radical ions or other charged intermediates formed during the photoredox cycle is highly dependent on the solvent.[7] Screen a panel of solvents with varying dielectric constants. For instance, if a reaction is thought to proceed through a polar transition state, a more polar solvent might enhance the reaction rate.
-
-
Possible Cause: Solvent-induced catalyst deactivation.
-
Solution: Some solvents can coordinate too strongly to the catalyst's metal center, inhibiting substrate binding and turnover. If catalyst deactivation is suspected, switch to a less coordinating solvent. Additionally, ensure the solvent is properly degassed, as the presence of oxygen can lead to oxidative degradation of the catalyst or quench the excited state of the photocatalyst.[7]
-
Issue 2: Formation of significant side products.
-
Possible Cause: The solvent is participating in an undesired side reaction.
-
Solution: In a reported trifluoromethylation reaction, solvents other than DMSO led to a hydroxytrifluoromethylated byproduct.[3] If unexpected byproducts are observed, consider the reactivity of the solvent under the reaction conditions. Switching to a more inert solvent can help to minimize side reactions.
-
-
Possible Cause: The solvent is influencing the reaction pathway or selectivity.
-
Solution: The solvent can alter the energy landscape of the reaction, favoring one pathway over another. A systematic screening of solvents with different properties (e.g., polarity, coordinating ability) is recommended to optimize for the desired product.
-
Issue 3: Inconsistent reaction results.
-
Possible Cause: Variable solvent quality or presence of impurities.
-
Solution: Solvent impurities, even at trace levels, can have a significant impact on catalytic reactions.[8] For example, peroxide impurities in ethereal solvents can interfere with radical processes. Always use high-purity, dry, and degassed solvents for photoredox reactions.[7] If inconsistencies persist, consider purifying the solvent before use.
-
-
Possible Cause: Reaction is sensitive to small changes in solvent composition.
-
Solution: For mixed solvent systems, ensure accurate and reproducible measurement of the solvent ratios. The polarity and properties of a mixed solvent system can change non-linearly with composition.
-
Data Presentation
Table 1: Effect of Solvent on the Photocatalytic Trifluoromethylation of 1,1-Diphenylethene. [3]
| Entry | Solvent | Yield of 3a (%) |
| 1 | DMSO | 82 |
| 2 | DMF | 45 |
| 3 | MeCN | 33 |
| 4 | Dioxane | 25 |
Reaction conditions: 1,1-diphenylethene (0.25 mmol), Umemoto's reagent (1.2 equiv), --INVALID-LINK--2 (2 mol %), solvent (2.5 mL), blue LEDs, 2 h, room temperature.[3]
Experimental Protocols
General Protocol for Photocatalytic C-H Trifluoromethylation of Alkenes [3]
-
Preparation: In a 20 mL Schlenk tube, add Umemoto's reagent (102 mg, 0.3 mmol, 1.2 equiv), --INVALID-LINK--2 (4.3 mg, 2 mol %), the alkene substrate (0.25 mmol), and the chosen solvent (e.g., DMSO, 2.5 mL) under a nitrogen atmosphere.
-
Reaction Setup: Place the Schlenk tube in a water bath to maintain room temperature and position it 2-3 cm away from a 3W blue LED lamp (λmax = 425 ± 15 nm).
-
Irradiation: Stir the reaction mixture and irradiate for the specified time (e.g., 2 hours).
-
Work-up: After the reaction is complete, add water to the mixture.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with water, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, to isolate the desired trifluoromethylated alkene.
Visualizations
Caption: General experimental workflow for a photoredox catalytic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
- 4. 溶剂混溶性表 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: 1,4-Bis(dicyclohexylphosphino)butane (dcypb)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,4-Bis(dicyclohexylphosphino)butane (dcypb).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (dcypb) degradation?
A1: The most common degradation pathway for dcypb, like other phosphine (B1218219) ligands, is oxidation. The trivalent phosphorus atoms (P(III)) are susceptible to oxidation by atmospheric oxygen, converting them to the corresponding pentavalent phosphine oxides (P(V)). This oxidation is often the primary reason for reduced catalytic activity or reaction failure.
Q2: How can I visually identify if my dcypb has degraded?
A2: this compound is typically a white to off-white solid. While significant degradation to the phosphine dioxide may not always result in a dramatic color change, any deviation from a uniform white powder, such as the appearance of yellow or brown tints, could indicate the presence of impurities or degradation products. However, the most reliable method for detecting degradation is through analytical techniques like ³¹P NMR spectroscopy.
Q3: What are the recommended storage conditions for dcypb?
A3: To prevent degradation, dcypb should be stored under a dry, inert atmosphere such as nitrogen or argon. It is highly recommended to store the compound in a glovebox. If a glovebox is not available, storing it in a desiccator with a drying agent and purging the container with an inert gas before sealing can be an alternative. For long-term storage, keeping it in a cool, dark place is also advisable.
Q4: Which solvents are recommended for use with dcypb?
A4: It is crucial to use anhydrous, deoxygenated solvents when working with dcypb. Ethereal solvents like tetrahydrofuran (B95107) (THF) are known to form peroxides upon storage, which can readily oxidize phosphines. Therefore, freshly purified and rigorously degassed solvents are essential. Common solvents for reactions involving dcypb include toluene, dioxane, and THF, but they must be properly prepared before use.
Troubleshooting Guides
Problem 1: Sluggish or Failed Reaction
Symptoms:
-
The catalytic reaction proceeds slowly or not at all.
-
Incomplete conversion of starting materials.
-
Formation of unexpected byproducts.
Possible Cause: Degradation of the dcypb ligand, primarily through oxidation to 1,4-Bis(dicyclohexylphosphinyl)butane (dcypbO₂), is a likely cause. The oxidized ligand is generally a poor electron donor and cannot effectively participate in the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sluggish or failed reaction.
Corrective Actions:
-
Verify Solvent Quality: Use freshly distilled and thoroughly degassed solvents. If using ethereal solvents like THF, test for and remove peroxides.
-
Improve Inert Atmosphere Technique: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use a glovebox for weighing and transferring the solid ligand. If using a Schlenk line, ensure a positive pressure of inert gas is maintained throughout the experiment.
-
Check Reagent Purity: Other reagents in the reaction mixture could be a source of oxidants. Ensure all starting materials are of high purity and handled appropriately.
Problem 2: Inconsistent Results
Symptoms:
-
Reaction yields vary significantly between batches.
-
Product purity is inconsistent.
Possible Cause: Inconsistent handling of dcypb, leading to varying degrees of degradation, can cause irreproducible results. Even brief exposure to air can be detrimental.
Troubleshooting Steps:
-
Standardize Handling Protocol: Implement a strict and consistent protocol for handling dcypb for all users. This should include weighing the ligand in a glovebox and using proper air-sensitive techniques for all transfers.
-
Quantify Ligand Purity: Before use, check the purity of the dcypb batch by ³¹P NMR to ensure no significant oxidation has occurred during storage.
-
Prepare Stock Solutions: For running multiple reactions, consider preparing a stock solution of dcypb in an anhydrous, deoxygenated solvent inside a glovebox. This can ensure a consistent ligand concentration for each reaction.
Data Presentation
Table 1: Recommended Storage and Handling of this compound (dcypb)
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents oxidation by atmospheric oxygen. |
| Location | Glovebox (ideal) or Desiccator | Ensures a consistently inert and dry environment. |
| Temperature | Cool (Room Temperature or below) | Minimizes potential thermal degradation. |
| Light | Dark (e.g., amber vial) | Protects against potential light-induced degradation. |
| Handling | Use of Schlenk line or glovebox techniques | Minimizes exposure to air and moisture during transfers. |
Table 2: ³¹P NMR Chemical Shifts for Identification of dcypb and its Oxidized Form
| Compound | Structure | Expected ³¹P NMR Chemical Shift (ppm) | Notes |
| This compound (dcypb) | P(Cy)₂-(CH₂)₄-P(Cy)₂ | ~10-15 | The exact chemical shift can vary slightly depending on the solvent and concentration. Based on analogous compounds like tricyclohexylphosphine (B42057) (9.95 ppm). |
| 1,4-Bis(dicyclohexylphosphinyl)butane (dcypbO₂) | O=P(Cy)₂-(CH₂)₄-P(Cy)₂=O | ~45-55 | A significant downfield shift is characteristic of phosphine oxidation. This is an estimated range based on similar compounds like tricyclohexylphosphine oxide (47.3 ppm) and dicyclohexyl(phenyl)phosphine oxide (45.95 ppm).[1] |
Experimental Protocols
Protocol 1: Handling Solid dcypb using a Glovebox
-
Preparation: Bring the sealed container of dcypb, a clean, dry vial or reaction flask, a spatula, and a balance into the glovebox antechamber.
-
Purging: Cycle the antechamber with vacuum and inert gas (e.g., nitrogen or argon) at least three times to remove atmospheric contaminants.
-
Transfer: Move the items into the main glovebox chamber.
-
Weighing: Carefully open the dcypb container and weigh the desired amount of the solid into the tared vial or reaction flask.
-
Sealing: Securely seal the vial or flask and the original dcypb container.
-
Removal: Remove the sealed container from the glovebox via the antechamber, again cycling the atmosphere.
Protocol 2: Setting up a Reaction with dcypb using a Schlenk Line
Caption: Workflow for setting up a reaction with dcypb using a Schlenk line.
-
Glassware Preparation: Assemble the reaction flask (e.g., a Schlenk flask) and any other necessary glassware (condenser, dropping funnel). Heat the assembly with a heat gun under vacuum or in an oven, then allow it to cool to room temperature under a positive pressure of inert gas.
-
Ligand Addition: Briefly remove the stopper or septum from the reaction flask while maintaining a strong flow of inert gas to create a positive pressure. Quickly add the pre-weighed dcypb to the flask.
-
Purging: Immediately reseal the flask and perform at least three cycles of evacuating the flask and backfilling with inert gas to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, deoxygenated solvent via a gas-tight syringe or cannula. Other reagents can then be added similarly.
Protocol 3: Monitoring dcypb Oxidation by ³¹P NMR
-
Sample Preparation (in a glovebox):
-
Dissolve a known amount of dcypb (e.g., 10-20 mg) in a deuterated, anhydrous, and deoxygenated solvent (e.g., 0.5 mL of C₆D₆ or CDCl₃) in a vial.
-
Transfer the solution to an NMR tube.
-
Seal the NMR tube with a secure cap (e.g., a screw cap with a septum or a flame-sealed tube for long-term monitoring).
-
-
Initial Spectrum: Acquire a quantitative ³¹P{¹H} NMR spectrum. Note the chemical shift and integration of the peak corresponding to dcypb.
-
Monitoring: To assess stability under specific conditions, the sample can be exposed to those conditions (e.g., a controlled amount of air, a specific temperature) and subsequent ³¹P NMR spectra can be acquired at regular intervals.
-
Quantification: The percentage of oxidized ligand can be calculated by comparing the integration of the phosphine oxide peak to the total integration of all phosphorus-containing species.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult relevant safety data sheets (SDS) and employ appropriate laboratory safety practices.
References
Technical Support Center: Enhancing Catalyst Performance with 1,4-Bis(dicyclohexylphosphino)butane (dcpb)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on utilizing 1,4-Bis(dicyclohexylphosphino)butane (dcpb) to improve catalyst turnover number (TON) in cross-coupling reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dcpb) and what are its key properties as a ligand?
A1: this compound, also known as dcpb, is a bidentate phosphine (B1218219) ligand. Its chemical structure features two dicyclohexylphosphino groups connected by a four-carbon butane (B89635) backbone. The key properties that make it a useful ligand in catalysis are:
-
Electron-richness: The cyclohexyl groups are electron-donating, which increases the electron density on the phosphorus atoms. This, in turn, enhances the electron-donating ability of the ligand to the metal center. Electron-rich ligands can promote the oxidative addition step in many catalytic cycles.
-
Bulkiness: The cyclohexyl groups are sterically demanding. This bulk can facilitate the reductive elimination step of the catalytic cycle, which is often the product-forming step.
-
Bite Angle: As a bidentate ligand with a four-carbon backbone, dcpb has a specific bite angle that influences the geometry and stability of the metal complex, thereby affecting its catalytic activity.
Q2: In which types of reactions is dcpb commonly used?
A2: Dcpb is a versatile ligand employed in various palladium- and nickel-catalyzed cross-coupling reactions. These include, but are not limited to:
Q3: How does dcpb compare to other common bidentate phosphine ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) and dppe (1,2-bis(diphenylphosphino)ethane)?
A3: The performance of dcpb relative to other bidentate phosphine ligands is highly dependent on the specific reaction, substrates, and conditions. Generally, the longer and more flexible butane backbone of dcpb results in a larger natural bite angle compared to dppe and dppp. This can influence the geometry of the catalytic complex and its subsequent reactivity. For certain reactions, this larger bite angle can lead to higher catalytic activity and stability. However, for other transformations, the more constrained bite angles of dppe or dppp might be more favorable. Direct comparison under identical conditions is necessary to determine the optimal ligand for a specific application.[1]
Troubleshooting Guide
Issue 1: Low or No Catalyst Turnover (Low TON)
Question: I am using a palladium/dcpb catalyst system, and my reaction is showing low conversion, resulting in a poor turnover number. What are the potential causes and how can I troubleshoot this?
Answer: Low turnover numbers are a common issue in catalytic reactions and can stem from several factors. Below is a step-by-step guide to diagnosing and resolving the problem.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Oxidation: Phosphine ligands, especially electron-rich alkylphosphines like dcpb, are susceptible to oxidation by trace oxygen, which forms the corresponding phosphine oxide and deactivates the catalyst.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
-
Palladium Precipitation: The formation of palladium black (insoluble palladium(0)) is a common sign of catalyst decomposition.
-
Solution: The choice of solvent and temperature can influence catalyst stability. Sometimes, a slight excess of the ligand can help stabilize the active catalytic species in solution.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing catalyst decomposition.
-
Solution: Screen a range of temperatures (e.g., in 10 °C increments) to find the optimal balance between reaction rate and catalyst stability.
-
-
Base: The choice and strength of the base are critical, particularly in reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. An inappropriate base can lead to poor reactivity or side reactions.
-
Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) to identify the most effective one for your specific substrate combination.
-
-
Solvent: The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.
-
Solution: Test a range of solvents (e.g., toluene (B28343), dioxane, THF, DMF) to find the one that gives the best results.
-
-
-
Impure Reagents:
-
Water/Protic Impurities: The presence of water or other protic impurities can lead to side reactions such as protodeboronation in Suzuki-Miyaura couplings.
-
Solution: Use anhydrous solvents and ensure all reagents are dry.
-
-
Inhibitors: Certain functional groups on your substrates or impurities in your reagents can act as catalyst poisons.
-
Solution: Purify starting materials if their purity is questionable.
-
-
Logical Workflow for Troubleshooting Low TON with dcpb
The following diagram illustrates a systematic approach to troubleshooting low turnover numbers when using a dcpb-ligated catalyst.
Caption: A decision-making workflow for troubleshooting low catalyst turnover numbers.
Data Presentation: Comparative Performance of Bidentate Phosphine Ligands
| Ligand | Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (approx.) |
| dcpb | Pd(OAc)₂ | 4-Chloroanisole | K₃PO₄ | Toluene | 100 | 18 | 85 | 850 |
| dppp | Pd(OAc)₂ | 4-Chloroanisole | K₃PO₄ | Toluene | 100 | 18 | 75 | 750 |
| XPhos | Pd₂(dba)₃ | 4-Chloroanisole | K₃PO₄ | t-BuOH | 80 | 2 | 98 | 980 |
| SPhos | Pd₂(dba)₃ | 4-Chloroanisole | K₃PO₄ | t-BuOH | 80 | 2 | 97 | 970 |
Note: This data is illustrative and compiled from typical results reported in the literature for similar substrates. Actual results will vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Coupling Using a Pd/dcpb Catalyst System
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a catalyst system generated in situ from Palladium(II) acetate (B1210297) and this compound (dcpb).
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dcpb)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), dcpb (0.012 mmol, 1.2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed toluene (5 mL) via syringe under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Experimental Workflow Diagram
The following diagram outlines the key steps in setting up a palladium-catalyzed cross-coupling reaction with dcpb.
Caption: A typical experimental workflow for a Pd/dcpb catalyzed cross-coupling reaction.
References
Technical Support Center: Managing Air and Moisture Sensitivity of DCyPB Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully employing dicyclohexyl(phenyl)phosphine (DCyPB) in their reactions by providing guidance on managing its sensitivity to air and moisture.
Frequently Asked Questions (FAQs)
Q1: How sensitive is DCyPB to air and moisture?
A1: Dicyclohexyl(phenyl)phosphine (DCyPB) is an air-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The phosphorus atom in DCyPB has a lone pair of electrons that can be readily oxidized by atmospheric oxygen to form the corresponding phosphine (B1218219) oxide. While it is a solid with a melting point of 60-61 °C, which makes it less volatile and pyrophoric than some other phosphines, it will still degrade upon exposure to air, affecting the outcome of your reaction. The presence of two electron-donating cyclohexyl groups makes it more electron-rich and thus more susceptible to oxidation than triarylphosphines like triphenylphosphine (B44618) (PPh₃).[1]
Q2: What are the visible signs of DCyPB degradation?
A2: Pure DCyPB is a white solid. Oxidation of DCyPB to dicyclohexyl(phenyl)phosphine oxide is not always obvious visually without analytical analysis. However, a change in the physical appearance of the solid, such as discoloration or a change in texture, may indicate degradation. The most reliable way to assess the purity of your DCyPB is through analytical techniques like ³¹P NMR spectroscopy, where the phosphine oxide will show a characteristic downfield shift compared to the phosphine.
Q3: Can I handle DCyPB on the benchtop for a short period?
A3: It is strongly recommended to handle DCyPB exclusively under an inert atmosphere, either in a glovebox or using Schlenk line techniques. Even brief exposure to air can lead to partial oxidation, which can negatively impact your reaction by poisoning the catalyst or altering the ligand's electronic and steric properties. For weighing, it is best to do so in a glovebox or by quickly transferring it to a tared, sealed vial under a positive flow of inert gas.
Q4: How should I store DCyPB?
A4: DCyPB should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 4°C and protected from light.[2] Storing it in a desiccator inside a refrigerator or in a freezer within a glovebox are good practices to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reaction yield | Degraded DCyPB: The ligand may have been oxidized due to improper handling or storage. | 1. Verify Ligand Purity: Check the purity of your DCyPB using ³¹P NMR. The presence of a significant phosphine oxide peak indicates degradation. 2. Use Fresh Ligand: If degradation is confirmed, use a fresh batch of DCyPB from a reputable supplier, ensuring it is handled under strictly inert conditions. |
| Inactive Catalyst: Oxygen introduced during the reaction setup can deactivate the palladium catalyst. | 1. Improve Inert Atmosphere Technique: Ensure all glassware is thoroughly dried and the reaction setup is properly purged with an inert gas (at least three vacuum/backfill cycles).[3] 2. Degas Solvents: Thoroughly degas all solvents and reagents before use by sparging with an inert gas or by the freeze-pump-thaw method. | |
| Inconsistent reaction results | Variable Air/Moisture Exposure: Inconsistent handling techniques are leading to varying levels of ligand and catalyst deactivation between runs. | 1. Standardize Procedures: Implement a strict and consistent protocol for setting up all reactions, whether using a Schlenk line or a glovebox. 2. Glovebox Usage: For maximum reproducibility, perform all manipulations of air-sensitive reagents inside a glovebox with low oxygen and moisture levels. |
| Formation of unexpected byproducts | Altered Ligand Properties: Partial oxidation of DCyPB to the phosphine oxide changes its electronic and steric properties, which can alter the catalytic activity and selectivity, leading to side reactions. | 1. Confirm Ligand Integrity: As with low yield, confirm the purity of the DCyPB. 2. Optimize Reaction Conditions: If the ligand is pure, consider other factors such as temperature, reaction time, and reagent stoichiometry which might be contributing to byproduct formation. |
Data Presentation
Table 1: Qualitative Comparison of Air Stability for Common Phosphine Ligands
| Ligand Type | Examples | General Air Stability | Rationale |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Low to Very Low (can be pyrophoric) | Highly electron-rich due to alkyl groups, making them very susceptible to oxidation.[1] |
| Alkyl-Arylphosphines | Dicyclohexyl(phenyl)phosphine (DCyPB) | Moderate | A balance between electron-donating alkyl groups and the somewhat electron-withdrawing phenyl group.[1] |
| Triarylphosphines | Triphenylphosphine (PPh₃) | High | The electron-withdrawing nature of the aryl groups reduces the electron density on the phosphorus, making it less prone to oxidation.[1] |
Experimental Protocols
Protocol 1: Handling DCyPB and Setting up a Reaction using a Schlenk Line
Objective: To safely handle solid DCyPB and set up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Materials:
-
Dicyclohexyl(phenyl)phosphine (DCyPB)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Aryl halide
-
Coupling partner (e.g., boronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask and other appropriate oven-dried glassware
-
Schlenk line with a dual vacuum/inert gas manifold
-
Magnetic stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware, including the Schlenk flask and magnetic stir bar, is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool to room temperature under vacuum or a stream of inert gas.
-
Inerting the Reaction Flask: Assemble the reaction flask with a rubber septum. Connect the flask to the Schlenk line via its sidearm. Perform at least three evacuate-refill cycles to replace the air inside the flask with an inert gas (argon or nitrogen).[3]
-
Adding Solids: Under a positive pressure of inert gas, quickly remove the septum and add the palladium precursor, DCyPB, aryl halide, coupling partner, and base to the flask. A solid addition tube can be used for more controlled addition.
-
Adding Solvent: Add the degassed solvent to the reaction flask via a gas-tight syringe or cannula under a positive pressure of inert gas.
-
Reaction Execution: Place the flask in a heating block or oil bath set to the desired temperature and begin stirring. Monitor the reaction progress by TLC or GC/LC-MS by taking aliquots via syringe under a positive flow of inert gas.
-
Workup: Once the reaction is complete, cool the flask to room temperature. The reaction can then be quenched and worked up under atmospheric conditions unless the products are also air-sensitive.
Protocol 2: Handling DCyPB and Setting up a Reaction in a Glovebox
Objective: To handle DCyPB and set up a reaction with maximum protection from air and moisture.
Materials:
-
All reagents and solvents as listed in Protocol 1.
-
A glovebox with an inert atmosphere (O₂ and H₂O levels typically <1 ppm).
-
Standard laboratory glassware (oven-dried).
-
Spatulas, weigh boats, and other necessary lab equipment.
Procedure:
-
Material Transfer: Bring all necessary oven-dried glassware, reagents, and equipment into the glovebox antechamber. Purge the antechamber with several vacuum/backfill cycles before opening the inner door.
-
Reaction Setup: Inside the glovebox, add the palladium precursor, DCyPB, aryl halide, coupling partner, and base to the reaction flask.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent to the flask.
-
Sealing and Reaction: Seal the reaction flask securely with a stopper or septum. If the reaction requires heating, it can be removed from the glovebox and placed on a heating mantle connected to a bubbler to maintain a positive pressure of inert gas.
-
Monitoring and Workup: Monitor the reaction as described in Protocol 1. If the products are air-stable, the workup can be performed outside the glovebox.
Visualizations
Caption: Workflow for setting up an air-sensitive reaction using DCyPB.
Caption: Decision tree for troubleshooting low-yield DCyPB reactions.
References
Technical Support Center: Purification of DCYPB-Catalyzed Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicarboxylate-CoA ligase (DCYPB)-catalyzed reactions. Our goal is to help you overcome common challenges encountered during the purification of dicarboxylate-CoA thioester products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying products from DCYPB-catalyzed reactions?
A1: The main challenges stem from the physicochemical properties of the dicarboxylate-CoA thioester products. These molecules are polar due to the presence of two carboxyl groups and the CoA moiety, which includes phosphate (B84403) groups. This polarity can lead to issues such as poor retention on reverse-phase chromatography columns and peak tailing.[1] Additionally, the thioester bond is susceptible to chemical and enzymatic degradation, requiring careful handling and optimized conditions to maintain product integrity.[2]
Q2: What are the most common impurities in a DCYPB-catalyzed reaction mixture?
A2: Common impurities include unreacted starting materials (dicarboxylic acid and Coenzyme A), the DCYPB enzyme itself, byproducts from side reactions, and components from the reaction buffer (e.g., ATP, Mg2+). If the reaction is performed in a cell lysate, a multitude of other cellular components will also be present.
Q3: Which analytical techniques are best suited for monitoring the purification of dicarboxylate-CoA thioesters?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used method for monitoring purification. The adenine (B156593) ring of Coenzyme A has a strong absorbance at 260 nm, allowing for sensitive detection of the product.[3] For more definitive identification and to distinguish between different acyl-CoA species, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[4]
Q4: How can I prevent the degradation of my dicarboxylate-CoA thioester product during purification?
A4: To prevent degradation, it is crucial to work quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity from any contaminating thioesterases.[2] Maintaining a slightly acidic pH (around 4.0-6.0) can help prevent chemical hydrolysis of the thioester bond.[2] For long-term storage, samples should be stored as a dry pellet at -80°C and reconstituted in a non-aqueous solvent like methanol (B129727) when possible to improve stability.[2] Avoiding multiple freeze-thaw cycles by storing samples in aliquots is also recommended.[2]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of your DCYPB reaction products.
Problem 1: Low or No Recovery of the Product After Purification
| Possible Cause | Solution |
| Product Degradation | Work at low temperatures (4°C or on ice) throughout the purification process.[2] Ensure all buffers are at a slightly acidic pH (4.0-6.0) to minimize chemical hydrolysis.[2] Use fresh samples and process them quickly to avoid enzymatic degradation.[2] |
| Inefficient Extraction | For solid-phase extraction (SPE), ensure the cartridge is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps; a common issue is using a wash solvent that is too strong and elutes the product, or an elution solvent that is too weak to recover the product. |
| Product Precipitation | Dicarboxylate-CoA thioesters can be highly polar and may precipitate in organic solvents. If using precipitation to remove proteins, ensure the conditions are optimized to keep your product in solution. |
| Incorrect Purification Method | The chosen purification method may not be suitable for your specific product. Consider the chain length and overall polarity of your dicarboxylic acid. For highly polar products, ion-exchange or hydrophilic interaction liquid chromatography (HILIC) may be more effective than standard reverse-phase chromatography. |
Problem 2: Poor Chromatographic Resolution or Peak Tailing in HPLC
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | The phosphate groups on the CoA moiety can interact with residual silanol (B1196071) groups on C18 columns, leading to peak tailing.[1] Using an ion-pairing agent (e.g., triethylamine (B128534) or alkylsulfonates) in the mobile phase can neutralize the charge on the phosphate groups and improve peak shape.[1] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the ionization state of the dicarboxylate and phosphate groups. Adjusting the pH to be either slightly acidic or higher (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape.[1] |
| Column Contamination | A contaminated guard column or analytical column can cause peak distortion.[1] Flush the column with a strong solvent or, if necessary, replace the guard column. |
| Suboptimal Gradient Elution | A steep gradient may not provide sufficient separation. Optimize the gradient to be shallower, allowing for better resolution between your product and impurities.[1] |
Quantitative Data Summary
The following table summarizes representative recovery data for acyl-CoA thioesters using solid-phase extraction (SPE) with a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel column. While this data is for a range of acyl-CoAs, it provides a useful benchmark for what can be expected for dicarboxylate-CoA thioesters of similar properties.
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 85-95% | [5] |
| Malonyl-CoA | Short (C3) | 83-90% | [5] |
| Octanoyl-CoA | Medium (C8) | 88-92% | [5] |
| Oleoyl-CoA | Long (C18:1) | 85-90% | [5] |
| Palmitoyl-CoA | Long (C16:0) | 70-80% | [5] |
| Arachidonyl-CoA | Long (C20:4) | 83-88% | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using Weak Anion Exchange (WAX) Cartridges
This protocol is adapted for the purification of dicarboxylic acids and can be applied to dicarboxylate-CoA thioesters.[6]
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges
-
Serum or reaction mixture containing the dicarboxylate-CoA thioester
-
4% Phosphoric Acid
-
Methanol
-
Deionized Water
-
2% Formic Acid in water
-
Elution Solvent (e.g., 5% Ammonium Hydroxide in Methanol, to be optimized)
-
Vacuum manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning and Equilibration:
-
Place the WAX SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through each.
-
Equilibrate the cartridges by passing 1 mL of deionized water through each.[6]
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned and equilibrated cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate.[6]
-
-
Washing:
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the dicarboxylate-CoA thioester with 1 mL of the optimized elution solvent. The basic nature of the elution solvent will neutralize the charge of the analyte, disrupting its interaction with the sorbent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your LC-MS analysis.
-
Visualizations
Caption: Workflow for the solid-phase extraction of dicarboxylate-CoA thioesters.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. analytical chemistry - How to control the purity and quality of fatty acids or their CoA thioesters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing Substrate Scope Limitations with 1,4-Bis(dicyclohexylphosphino)butane (dcpb)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1,4-Bis(dicyclohexylphosphino)butane (dcpb) in palladium-catalyzed cross-coupling reactions. The dcpb ligand, with its bulky and electron-rich dicyclohexylphosphino groups, is a valuable tool for overcoming common substrate scope limitations, particularly with sterically hindered, electron-rich, or electron-deficient substrates.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with the Pd/dcpb catalytic system.
Question: My Suzuki-Miyaura coupling reaction with an electron-rich aryl chloride is showing low to no conversion. What are the likely causes and how can I resolve this?
Answer:
Low conversion in the Suzuki-Miyaura coupling of electron-rich aryl chlorides is a common challenge. The electron-donating groups on the aryl chloride make the oxidative addition step of the catalytic cycle more difficult. The bulky and electron-rich nature of the dcpb ligand is designed to facilitate this step. However, other factors can still impede the reaction.
Troubleshooting Workflow:
Navigating Temperature Effects in Reactions with DCYPB Ligand: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the dicarbazolyl-4-phenylborane (DCYPB) ligand in their experiments. The following resources address common challenges related to temperature and offer structured protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My reaction with the DCYPB ligand is sluggish at room temperature. Should I increase the temperature?
A1: Increasing the temperature can often enhance reaction rates by providing the necessary activation energy. However, for reactions involving complex organic ligands like DCYPB, an indiscriminate increase in temperature is not always advisable. High temperatures can potentially lead to ligand degradation, side reactions, or reduced catalyst stability. It is recommended to first consider other factors such as catalyst loading, solvent choice, and reagent purity. If a temperature increase is necessary, it should be done incrementally (e.g., in 10-20 °C intervals) while carefully monitoring the reaction progress by a suitable analytical method like TLC or LC-MS.
Q2: I'm observing the formation of unexpected byproducts at elevated temperatures. What could be the cause?
A2: The formation of byproducts at higher temperatures can be attributed to several factors. The DCYPB ligand itself, or other components in your reaction mixture, might undergo thermal decomposition. Carbazole (B46965) derivatives, while often thermally robust, can be susceptible to degradation under certain conditions.[1] Additionally, elevated temperatures can activate alternative reaction pathways, leading to undesired products. Consider performing the reaction at a lower temperature for a longer duration. If byproducts persist, a thorough analysis to identify their structure can provide insights into the undesired reaction pathway and help in devising a strategy to mitigate it.
Q3: Does the temperature affect the stability of the DCYPB ligand itself?
A3: While specific thermal stability data for the DCYPB ligand is not extensively documented in publicly available literature, related carbazole-based organic materials have shown high thermal stability, with some exhibiting glass transition temperatures in the range of 141-157 °C and initial mass loss occurring at temperatures above 300 °C.[1] However, the stability of the ligand in a solution and in the presence of other reagents can be different. Some dissymmetric bis-aryl carbazole boranes have been observed to undergo slow degradation even at room temperature in solution.[2] It is crucial to consider the entire reaction system when evaluating thermal stability.
Q4: Can temperature influence the selectivity of my reaction catalyzed by a DCYPB-metal complex?
A4: Yes, temperature can significantly impact the selectivity of a catalytic reaction. In many cases, a specific temperature range is optimal for achieving the desired product selectivity.[3] Changes in temperature can alter the relative rates of competing reaction pathways, potentially favoring the formation of an undesired isomer or byproduct. For instance, in cross-coupling reactions, temperature can influence the rates of oxidative addition and reductive elimination, which in turn affects the overall catalytic cycle and product distribution.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving the DCYPB ligand, with a focus on temperature-related problems.
| Observation | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficient activation energy. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and byproduct generation. |
| Catalyst deactivation at the current temperature. | If the reaction starts and then stalls, the catalyst may not be stable. Consider running the reaction at a lower temperature for a longer period. | |
| Poor solubility of the DCYPB ligand or other reagents at the operating temperature. | Select a solvent with a higher boiling point that can fully dissolve all components at the desired reaction temperature. | |
| Significant Byproduct Formation | Thermal degradation of the DCYPB ligand or other substrates. | Reduce the reaction temperature. Perform a stability test of the ligand at the reaction temperature in the chosen solvent. |
| Alternative reaction pathways become accessible at higher temperatures. | Optimize the reaction temperature to favor the desired pathway. Consider using a more selective catalyst system if possible. | |
| Inconsistent Reaction Rates | Poor temperature control. | Ensure uniform and stable heating of the reaction vessel using a reliable heating mantle or oil bath with a temperature controller. |
| Exothermic reaction leading to temperature spikes. | Implement controlled addition of reagents and ensure adequate cooling capacity to manage any exotherm. |
Experimental Protocols
While a specific, universally applicable protocol is not feasible due to the diverse range of reactions where the DCYPB ligand might be employed, the following provides a general framework for a palladium-catalyzed cross-coupling reaction, a likely application for such a ligand.
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all solvents are anhydrous and degassed.
-
Use high-purity reagents.
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the DCYPB ligand, the aryl halide, the coupling partner (e.g., a boronic acid), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
The typical molar ratio of Pd:ligand is often 1:1 to 1:2.
-
Add the anhydrous, degassed solvent via syringe.
-
-
Temperature Control and Monitoring:
-
Place the reaction vessel in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., starting at 80 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or by taking aliquots for LC-MS or GC-MS analysis at regular intervals.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Note: The optimal temperature, solvent, base, and reaction time will need to be determined empirically for each specific reaction.
Visualizing Experimental Logic
The following diagram illustrates a general workflow for troubleshooting temperature-related issues in a chemical reaction.
Caption: A logical workflow for optimizing reaction temperature.
References
Technical Support Center: Catalyst Poisoning in Reactions with dcybp
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst poisoning issues encountered in reactions utilizing dicyclohexyl(biphenyl)phosphine (dcybp, also known as Cy-Johnphos). By providing clear guidance in a question-and-answer format, this resource aims to help you identify the root causes of reaction failures and implement effective solutions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction using a palladium/dcybp catalyst system has resulted in a very low yield or no product at all. What are the likely causes related to catalyst poisoning?
Answer:
Low or nonexistent yields are frequently a primary indicator of catalyst deactivation, often caused by poisoning. Several factors could be at play:
-
Presence of Common Catalyst Poisons: Impurities in your starting materials, reagents, or solvents can act as potent poisons for the palladium catalyst.[1] Common culprits include:
-
Sulfur Compounds: These are notorious for irreversibly binding to the palladium center, rendering it inactive.[2]
-
Nitrogen-Containing Compounds: Substrates or impurities with coordinating nitrogen atoms (e.g., pyridines, amines) can bind to the palladium catalyst and inhibit its activity.[3]
-
Water and Oxygen: The active Pd(0) species is sensitive to both oxygen and moisture. Inadequate degassing or failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation.
-
Halides, Cyanides, and Heavy Metals: These ions and elements can also poison the catalyst by strongly coordinating to the metal center.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Excessively high temperatures can lead to thermal degradation of the catalyst.
-
Base Selection: An inappropriate base can either be too weak to facilitate the catalytic cycle effectively or too strong, leading to side reactions or incompatibility with substrates.
-
Solvent Choice: Certain solvents can coordinate to the palladium center and inhibit the reaction. For example, chlorinated solvents and acetonitrile (B52724) should generally be avoided.
-
-
Poor Reagent Quality: The purity of all reaction components is critical. Impurities in the aryl halide, organoboron reagent (in Suzuki-Miyaura coupling), or amine (in Buchwald-Hartwig amination) can introduce catalyst poisons.[4]
Troubleshooting Workflow for Low Yield
References
Validation & Comparative
A Comparative Guide to 1,4-Bis(dicyclohexylphosphino)butane and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of phosphine (B1218219) ligand is paramount to achieving desired reaction outcomes. This guide provides a comparative overview of 1,4-Bis(dicyclohexylphosphino)butane (dcpb), a bidentate alkylphosphine ligand, against other commonly employed phosphine ligands in pivotal cross-coupling reactions. By presenting available experimental data, key physical properties, and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
Introduction to this compound (dcpb) and its Contemporaries
This compound, with the chemical formula (C₆H₁₁)₂P(CH₂)₄P(C₆H₁₁)₂, is a chelating phosphine ligand characterized by its flexible butane (B89635) backbone and bulky, electron-rich dicyclohexylphosphino groups.[1][2] These features impart specific steric and electronic properties that influence its performance in catalytic cycles. For comparison, this guide will consider other widely used phosphine ligands, including:
-
1,4-Bis(diphenylphosphino)butane (dppb): The phenyl-substituted analogue of dcpb, offering a different electronic and steric profile.[3]
-
Xantphos: A rigid, wide bite-angle diphosphine ligand known for its ability to promote challenging cross-coupling reactions.
-
Buchwald Ligands (e.g., XPhos, SPhos): A class of bulky, electron-rich monophosphine ligands renowned for their high activity in a broad range of cross-coupling reactions.[4]
Physicochemical Properties: A Comparative Overview
| Ligand | Formula | Molar Mass ( g/mol ) | Tolman Cone Angle (θ) | pKa of Conjugate Acid |
| This compound (dcpb) | (C₆H₁₁)₂P(CH₂)₄P(C₆H₁₁)₂ | 450.66[1] | Estimated: ~170° (for PCy₃)[5] | Estimated: ~9-10 |
| 1,4-Bis(diphenylphosphino)butane (dppb) | (C₆H₅)₂P(CH₂)₄P(C₆H₅)₂ | 426.47[3] | 145° (for PPh₃)[5] | 2.73 (for PPh₃) |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Not directly comparable | 3.0 |
| XPhos | C₃₃H₄₇P | 478.70 | Not directly comparable | Not readily available |
Note: The cone angle for the bidentate dcpb is estimated based on its constituent tricyclohexylphosphine (B42057) (PCy₃) groups. The actual steric hindrance at the metal center is also influenced by the bite angle of the ligand. The pKa value for dcpb is estimated based on typical values for trialkylphosphines, which are known to be more basic than triarylphosphines.
Performance in Catalytic Cross-Coupling Reactions
The following sections present available data on the performance of dcpb and other ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Direct comparative studies under identical conditions are scarce; therefore, data from different studies under similar conditions are presented to provide a useful, albeit imperfect, comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand significantly impacts the reaction's efficiency, particularly with challenging substrates like aryl chlorides.
While specific data for dcpb in a comparative Suzuki coupling study is limited, the performance of related bulky alkylphosphine ligands suggests they can be highly effective, especially for the activation of aryl chlorides. For context, the following table includes data for other common ligands.
| Aryl Halide | Boronic Acid | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 18 | 98 | (Hypothetical data based on typical performance) |
| 4-Bromoacetophenone | Phenylboronic acid | P(biph)Ph₂ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 1 | 87.6 | |
| 4-Haloacetophenone | Phenylboronic acid | P(biph)₂Ph | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 1 | 95 (for Br), 20 (for Cl) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
A dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) are added, followed by the solvent (e.g., dioxane, 5 mL). The mixture is then heated to the desired temperature and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand are crucial for achieving high yields, particularly with less reactive aryl chlorides.
Bulky and electron-rich alkylphosphine ligands are often highly effective in this transformation. While specific comparative data for dcpb is lacking, the performance of other bulky phosphines provides a benchmark.
| Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 4 | 99 | (Hypothetical data based on typical performance) |
| Bromobenzene | Diphenylamine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | |
| Bromobenzene | Phenoxazine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | |
| Bromobenzene | Carbazole | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
To a dried Schlenk tube under an argon atmosphere is added the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl chloride (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The reaction mixture is heated to the desired temperature and stirred for the specified duration. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.
Stability and Handling
Phosphine ligands, particularly alkylphosphines, can be sensitive to air and prone to oxidation. While triarylphosphines are generally more stable, alkylphosphines like dcpb require careful handling under an inert atmosphere to prevent degradation and ensure catalytic activity. The use of phosphonium (B103445) salts, such as 1,4-Bis(dicyclohexylphosphonio)butane bis(tetrafluoroborate), can offer improved air stability for storage and handling.
Concluding Remarks
This compound presents itself as a potentially powerful ligand for cross-coupling reactions, owing to its bulky and electron-rich nature. While direct comparative performance data is limited, the known efficacy of similar bulky alkylphosphine ligands in challenging Suzuki-Miyaura and Buchwald-Hartwig couplings suggests that dcpb is a valuable candidate for screening in these transformations, particularly when employing less reactive aryl chloride substrates. Researchers are encouraged to consider dcpb in their ligand screening efforts and to consult the provided general protocols as a starting point for optimization.
Visualizing Catalytic Processes
To aid in the understanding of the fundamental reactions discussed, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general workflow for ligand screening.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle of Ligands: Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (dcyppb) vs. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in Suzuki Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in modern organic synthesis, is no exception. This guide provides a comparative analysis of two widely employed phosphine (B1218219) ligands: the bulky, electron-rich monophosphine dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (dcyppb), commercially known as RuPhos, and the versatile bisphosphine, 1,1'-Bis(diphenylphosphino)ferrocene (dppf). This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in ligand selection for their specific synthetic challenges.
Ligand Properties at a Glance
Dcyppb (RuPhos) belongs to the class of dialkylbiaryl phosphine ligands developed by the Buchwald group. These ligands are characterized by their significant steric bulk and strong electron-donating properties. This combination is known to facilitate the key steps of the Suzuki coupling catalytic cycle: oxidative addition and reductive elimination. The steric hindrance around the phosphorus atom promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition of aryl halides, including the less reactive aryl chlorides.
Dppf , on the other hand, is a chelating bisphosphine ligand with a ferrocene (B1249389) backbone. It is one of the most widely used ligands in palladium catalysis and often serves as a benchmark for new ligand development.[1][2][3][4] Its robust nature and broad applicability have made it a staple in many synthetic laboratories.
Performance in Suzuki Coupling: A Data-Driven Comparison
Direct, side-by-side comparisons of dcyppb and dppf under identical conditions across a wide range of substrates are not abundant in the literature. However, by compiling data from various studies, a clear trend emerges, particularly in the context of challenging substrates. Buchwald-type ligands, such as RuPhos, often exhibit superior performance for sterically hindered substrates and unactivated aryl chlorides.[1][3]
One study on the Suzuki-Miyaura coupling of 3-bromo-1,2,4-oxadiazoles with various arylboronic acids provides a clear instance of RuPhos outperforming dppf. Under the optimized reaction conditions, the use of a RuPhos-based pre-catalyst led to significantly higher yields compared to the dppf-based catalyst.[5]
Table 1: Comparison of dcyppb (RuPhos) and dppf in the Suzuki Coupling of 3-bromo-5-phenyl-1,2,4-oxadiazole (B1276993) and 4-methoxyphenylboronic acid[5]
| Ligand/Pre-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| RuPhos Pd G4 | Na₂CO₃ | 1,4-dioxane (B91453):H₂O (4:1) | 100 | 2 | 87 |
| PdCl₂(dppf) | Na₂CO₃ | 1,4-dioxane:H₂O (4:1) | 100 | 2 | Trace |
This data highlights the dramatic difference in performance for this specific heterocyclic system, with RuPhos enabling a high-yielding transformation where dppf was ineffective.
In the context of nickel-catalyzed Suzuki coupling, a study comparing various phosphine ligands found that the Buchwald-type ligand CyJohnPhos, which shares structural similarities with RuPhos, "performed significantly better" than dppf.[1] This suggests that the advantages of bulky monophosphine ligands extend beyond palladium catalysis.
Conversely, for less demanding substrates or in specific industrial process development, dppf has been identified as a superior catalyst. For instance, in the synthesis of a pharmaceutical intermediate, a screening of various catalysts and ligands showed Pd(dppf)Cl₂ to be the most effective.[2][6]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using dcyppb (RuPhos) and dppf.
General Procedure for Suzuki-Miyaura Coupling using RuPhos Pd G4 Pre-catalyst[5]
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) is placed in a reaction vessel. The RuPhos Pd G4 pre-catalyst (0.02 mmol, 2 mol%) is then added. The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL) is added via syringe. The reaction mixture is then stirred and heated at the specified temperature (e.g., 100 °C) for the designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂[7]
To a reaction flask containing the aryl halide (1.0 mmol) and the arylboronic acid (1.5 mmol) is added an aqueous solution of potassium carbonate (2 M, 2.0 mL). Dimethoxyethane (DME, 4 mL) is then added, followed by the Pd(dppf)Cl₂ catalyst (0.1 mmol, 10 mol%). The mixture is then heated to 80 °C with vigorous stirring under an inert atmosphere for the required duration. After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired biaryl product.
Catalytic Cycle and Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The bulky and electron-rich nature of ligands like dcyppb is thought to particularly accelerate the oxidative addition and reductive elimination steps.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki coupling reaction is outlined in the following diagram.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
Both dcyppb (RuPhos) and dppf are highly valuable ligands in the Suzuki-Miyaura coupling reaction. The choice between them should be guided by the specific substrates and desired reaction efficiency.
-
dcyppb (RuPhos) is often the ligand of choice for challenging couplings, including those involving sterically hindered aryl halides, unactivated aryl chlorides, and certain heterocyclic systems. Its bulky and electron-rich nature can lead to higher yields and faster reaction times in these cases.
-
dppf remains a reliable and versatile ligand for a broad range of Suzuki couplings, particularly with more reactive aryl bromides and iodides. Its stability and proven track record make it an excellent starting point for reaction optimization and a cost-effective option for large-scale synthesis.
For researchers and drug development professionals, screening both types of ligands may be a prudent strategy, especially when dealing with novel or complex substrates, to identify the optimal catalytic system for their specific needs.
References
- 1. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
A Comparative Guide to 1,4-Bis(dicyclohexylphosphino)butane (dcpb) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, the choice of ligand is paramount, directly influencing catalyst activity, stability, and selectivity. Among the diverse array of phosphine (B1218219) ligands, 1,4-Bis(dicyclohexylphosphino)butane, commonly known as dcpb, has emerged as a powerful tool in synthetic chemistry. This guide provides an objective comparison of dcpb against other phosphine ligands, supported by experimental data and detailed protocols, to elucidate its distinct advantages in catalytic applications.
Core Advantages of dcpb: The Synergy of Sterics and Electronics
The efficacy of dcpb stems from its unique molecular architecture: two bulky, electron-rich dicyclohexylphosphino groups connected by a flexible four-carbon butane (B89635) backbone. This structure confers several key advantages.
-
Enhanced Electron-Donating Properties : The alkyl-based cyclohexyl groups are significantly more electron-donating than the aryl groups found in analogous ligands like 1,4-Bis(diphenylphosphino)butane (dppb). This increased electron density on the metal center (e.g., Palladium) facilitates the crucial oxidative addition step, often the rate-limiting step in cross-coupling catalytic cycles.
-
Optimal Steric Hindrance : The bulky nature of the cyclohexyl groups plays a critical role in promoting the final reductive elimination step, where the desired product is formed and released from the metal center. This steric push accelerates catalyst turnover, leading to higher reaction efficiency.[1][2][3]
-
Effective Chelation and Stability : The butane linker allows dcpb to act as a bidentate ligand, forming a stable chelate ring with the metal. This stabilization enhances the catalyst's lifetime and robustness under demanding reaction conditions.
These properties make dcpb and similar bulky, electron-rich phosphines highly effective ligands for a range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[4][5][6]
Comparative Performance in Catalysis
The superior performance of bulky, electron-rich alkylphosphine ligands like dcpb is most evident in challenging cross-coupling reactions. While direct side-by-side comparisons are catalyst- and substrate-dependent, we can analyze the performance of representative ligand classes in a common, industrially relevant transformation: the Buchwald-Hartwig amination. This reaction is a cornerstone of pharmaceutical synthesis for constructing vital C-N bonds.[7]
The table below summarizes typical performance characteristics for different classes of phosphine ligands in the palladium-catalyzed amination of an aryl chloride—a notoriously difficult substrate.
| Ligand Class | Representative Ligand | Key Structural Features | Typical Yield (Aryl Chlorides) | Reaction Temperature | Rationale for Performance |
| Bulky Alkyl Bisphosphine | dcpb | Bulky, strongly electron-donating cyclohexyl groups; flexible butane backbone. | Excellent (>90%) | Room Temp to Moderate | High electron density promotes oxidative addition of Ar-Cl. Steric bulk accelerates reductive elimination. |
| Aryl Bisphosphine | dppb | Less bulky, less electron-donating phenyl groups; flexible butane backbone. | Poor to Moderate | High | Insufficient electron density for efficient oxidative addition of unactivated aryl chlorides. |
| Bulky Biaryl Monophosphine | XPhos | Single phosphine with a bulky, electron-rich biaryl scaffold. | Excellent (>95%) | Room Temp to Moderate | Highly active class of ligands designed to form reactive monoligated palladium species, excelling with difficult substrates.[8] |
| Aryl Monophosphine | PPh₃ (Triphenylphosphine) | Minimal bulk, electron-withdrawing phenyl groups. | Very Poor (<10%) | High | Low activity due to poor electron-donating ability and tendency to form less reactive catalyst species.[1] |
Note: Performance data is generalized from typical outcomes reported in the literature. Actual results are highly dependent on specific substrates, catalysts, and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a representative methodology for a palladium-catalyzed C-N cross-coupling reaction using a bulky, electron-rich phosphine ligand like dcpb or a modern biaryl monophosphine like XPhos, which often exhibit similar high performance.
Reaction: Coupling of 4-Chlorotoluene (B122035) with Morpholine (B109124).
Materials:
-
Palladium precursor: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
Ligand: this compound (dcpb) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Aryl Halide: 4-Chlorotoluene
-
Amine: Morpholine
-
Solvent: Toluene (anhydrous, degassed)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precursor (e.g., Pd(dba)₂, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., dcpb, 0.018 mmol, 1.8 mol%).
-
Reagent Addition: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Add sodium tert-butoxide (2.0 mmol) and 5 mL of degassed toluene.
-
Substrate Addition: Stir the mixture at room temperature for 5 minutes. Then, add 4-chlorotoluene (1.0 mmol) followed by morpholine (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-12 hours), monitoring progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench carefully with 10 mL of water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-arylated amine. Characterize the final product using ¹H NMR, ¹³C NMR, and MS.
Visualizations: Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams outline the catalytic cycle, ligand comparisons, and a standard experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Deep Dive: 1,4-Bis(dicyclohexylphosphino)butane (dcpb) in Catalysis - A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing catalytic cross-coupling reactions. This guide provides a detailed comparison of 1,4-Bis(dicyclohexylphosphino)butane (dcpb) with other commonly employed phosphine ligands, supported by experimental data and mechanistic insights to inform ligand selection and reaction design.
This compound, a bidentate phosphine ligand, is a staple in the toolbox of synthetic chemists, particularly for palladium-catalyzed cross-coupling reactions. Its efficacy is rooted in a combination of steric bulk and electronic properties, which significantly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The performance of dcpb is often benchmarked against other phosphine ligands to elucidate the optimal conditions for specific transformations.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a robust method for carbon-carbon bond formation, serves as an excellent platform for comparing the performance of various phosphine ligands. The choice of ligand can dramatically impact reaction yields, rates, and the ability to couple challenging substrates.[4] Bulky, electron-donating ligands are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Table 1: Conceptual Performance Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Structure | Key Features | Expected Performance Characteristics |
| dcpb | (C₆H₁₁)₂P(CH₂)₄P(C₆H₁₁)₂ | Bulky, electron-rich alkylphosphine, flexible backbone | Generally high reactivity for a range of aryl bromides and chlorides. The flexible butane (B89635) backbone allows for a range of coordination angles. |
| dppp | (C₆H₅)₂P(CH₂)₃P(C₆H₅)₂ | Less bulky than dcpb, more flexible than dppe | Often a reliable ligand for a variety of cross-coupling reactions, though may be less effective for highly hindered substrates compared to bulkier ligands. |
| dppf | Fe(C₅H₄P(C₆H₅)₂)₂ | Ferrocene backbone, large bite angle | Known for its high efficiency in coupling reactions involving sterically demanding substrates and for its thermal stability. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich biarylphosphine | A highly active ligand, particularly effective for challenging couplings involving aryl chlorides and sterically hindered substrates.[5] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biarylphosphine with methoxy (B1213986) groups | Another highly active Buchwald ligand, often showing excellent performance at low catalyst loadings and room temperature.[4] |
Mechanistic Insights: The Role of dcpb in the Catalytic Cycle
The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki-Miyaura reaction, provides a framework for understanding the influence of ligands like dcpb.[1][6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The dicyclohexylphosphino groups of dcpb contribute significant steric bulk, which is believed to promote the reductive elimination step, the final stage where the desired carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated. Furthermore, the electron-rich nature of the alkylphosphine moieties enhances the electron density on the palladium center, facilitating the initial oxidative addition of the organohalide to the Pd(0) complex.
Experimental Protocols
Reproducible and reliable experimental data are the bedrock of catalytic studies. Below are generalized experimental protocols for conducting comparative studies of phosphine ligands in Suzuki-Miyaura and Heck reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling:
A representative procedure for comparing ligands in the Suzuki-Miyaura coupling of an aryl halide with a boronic acid is as follows:[7][8]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Addition of Base and Solvent: Add a suitable base (e.g., K₂CO₃, 2.0 mmol) and a degassed solvent system (e.g., a mixture of toluene (B28343) and water).
-
Reaction Conditions: The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and stirred for a specified time.
-
Analysis: The reaction progress and yield are monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The product is then isolated and characterized.
General Procedure for Heck Reaction:
A general protocol for the Heck reaction, which couples an aryl halide with an alkene, is provided below:[6][9]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.01 mmol), and the phosphine ligand (0.02 mmol).
-
Addition of Base and Solvent: Add a suitable base (e.g., triethylamine, 1.5 mmol) and a degassed solvent (e.g., DMF or NMP).
-
Reaction Conditions: The mixture is heated to the reaction temperature (typically 100-140 °C) and stirred until the reaction is complete, as monitored by TLC or GC.
-
Workup and Analysis: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography to determine the yield.
Logical Workflow for Ligand Selection and Optimization
The process of selecting and optimizing a ligand for a specific catalytic transformation can be visualized as a systematic workflow.
Caption: A logical workflow for ligand selection and optimization in catalysis.
References
- 1. jmcct.com [jmcct.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
A Comparative Analysis of Bite Angle in Bisphosphine Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate bisphosphine ligand is a critical parameter in optimizing catalytic performance. The bite angle, a key geometric descriptor of these ligands, profoundly influences the steric and electronic environment of the metal center, thereby dictating the activity, regioselectivity, and enantioselectivity of a catalytic reaction. This guide provides a comparative analysis of the bite angles of common bisphosphine ligands, supported by experimental data and detailed protocols for their determination.
Understanding the Bite Angle
The bite angle (β) of a bidentate ligand is the P-M-P angle formed when the two phosphorus atoms coordinate to a central metal atom (M). A related and predictive metric is the "natural bite angle" (βn), which is the preferred P-M-P angle determined by the ligand's backbone geometry alone, calculated in the absence of a specific metal's electronic or steric demands.[1][2] This intrinsic property of the ligand is a powerful tool for predicting its coordination behavior and subsequent influence on catalysis.[2]
Generally, bisphosphine ligands can be classified by their natural bite angles:
-
Small Bite Angles (typically < 90°): These ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), tend to coordinate in an apical-equatorial fashion in trigonal bipyramidal complexes.[1]
-
"Normal" Bite Angles (around 90°-110°): This range is common for many widely used ligands.
-
Wide Bite Angles (typically > 110°): Ligands like those from the Xantphos family are designed to enforce a larger P-M-P angle and favor bis-equatorial coordination in trigonal bipyramidal geometries.[1][2]
The choice of bite angle can dramatically alter the outcome of a catalytic reaction. For instance, in rhodium-catalyzed hydroformylation, wider bite angles generally lead to a higher regioselectivity for the linear aldehyde product.[2][3] In palladium-catalyzed allylic alkylation, the bite angle can influence both the activity and the enantioselectivity of the transformation.
Data Presentation: A Comparative Table of Natural Bite Angles
The following table summarizes the calculated natural bite angles for a selection of common bisphosphine ligands. This data serves as a valuable resource for ligand selection in catalyst design and optimization.
| Ligand Abbreviation | Ligand Name | Natural Bite Angle (βn) [°] |
| dppe | 1,2-bis(diphenylphosphino)ethane | 85 |
| dppp | 1,3-bis(diphenylphosphino)propane | 91 |
| dppb | 1,4-bis(diphenylphosphino)butane | 94 |
| BINAP | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | 93 |
| DPEphos | bis(2-diphenylphosphinophenyl)ether | 102.2 |
| Xantphos | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene | 111 |
| Nixantphos | 4,5-bis(diphenylphosphino)-9,9-dimethyl-2,7-diazaxanthene | 114.2 |
| Benzoxantphos | 4,5-bis(diphenylphosphino)-9,9-dimethyl-1,8-biphenylenoxanthene | 120.6 |
| C1-TunePhos | (R)-1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine] with a methylene (B1212753) spacer | ~92 |
| C4-TunePhos | (R)-1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine] with a butylene spacer | ~98 |
| C6-TunePhos | (R)-1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine] with a hexylene spacer | ~104 |
Impact on Catalysis: Experimental Data
The following tables showcase the profound effect of the bisphosphine ligand bite angle on the outcome of two important catalytic reactions: rhodium-catalyzed hydroformylation of 1-octene (B94956) and palladium-catalyzed asymmetric allylic alkylation.
Rhodium-Catalyzed Hydroformylation of 1-Octene
This reaction is a classic example where the bite angle directly influences the regioselectivity, determining the ratio of the linear (n) to branched (iso) aldehyde product.
| Ligand | Natural Bite Angle (βn) [°] | Linear:Branched (n:iso) Ratio | Turnover Frequency (TOF) [h⁻¹] |
| dppe | 85 | 2.1 | - |
| DPEphos | 102.2 | 2.1 | - |
| Xantphos | 111 | 52.2 | 187 |
| A ligand with βn > 125° | >125 | drops | decreases |
Data sourced from references[2][3]. Note that a direct numerical value for the l:b ratio and TOF for dppe was not provided in the primary source but is known to be low. The trend for ligands with bite angles greater than 125° indicates a decrease in performance.
As the data illustrates, increasing the natural bite angle from dppe to Xantphos dramatically increases the selectivity for the desired linear aldehyde.[2] However, an optimal range exists, as excessively large bite angles can lead to a decrease in both selectivity and activity.[3]
Palladium-Catalyzed Asymmetric Allylic Alkylation
In asymmetric catalysis, the bite angle can be a crucial factor in achieving high enantioselectivity. The following data for the TunePhos family of ligands in the asymmetric allylic alkylation of 1,3-diphenylprop-2-enyl acetate (B1210297) demonstrates this relationship.
| Ligand | Dihedral Angle [°] (correlates with bite angle) | Enantiomeric Excess (ee) [%] |
| C1-TunePhos | ~60 | 85 |
| C2-TunePhos | ~65 | 88 |
| C3-TunePhos | ~70 | 90 |
| C4-TunePhos | ~75 | 92 |
| C5-TunePhos | ~80 | 94 |
| C6-TunePhos | ~85 | 95 |
Data sourced from reference[4]. The dihedral angle of the biaryl backbone in TunePhos ligands is directly related to the resulting P-Pd-P bite angle.
The results show a clear trend where an increase in the dihedral angle, and consequently the bite angle, leads to higher enantioselectivity in this specific reaction.[4] However, it is important to note that this correlation is not universal and can be substrate-dependent.[4]
Experimental Protocols
Accurate determination of the bite angle is essential for rational ligand design and catalyst development. The following sections outline the methodologies for both computational prediction and experimental measurement of this critical parameter.
Computational Determination of Natural Bite Angle (Molecular Mechanics)
The natural bite angle (βn) is calculated using molecular mechanics, which provides a prediction of the sterically preferred P-M-P angle based on the ligand's backbone without the influence of a metal.[2][5]
Methodology:
-
Ligand Structure Input: A 3D model of the bisphosphine ligand is constructed using molecular modeling software.
-
Dummy Atom Placement: A dummy atom is placed in a position that mimics a metal center, coordinated to the two phosphorus atoms of the ligand.
-
Force Field Application: A suitable molecular mechanics force field (e.g., MMFF94 or UFF) is applied to the system.
-
Geometric Constraints: The P-dummy atom bond lengths are constrained to a typical P-metal bond distance (e.g., ~2.3 Å for rhodium). The P-dummy atom-P bending force constant is set to zero to allow the ligand backbone to adopt its lowest energy conformation without being influenced by a preferred metal coordination angle.
-
Energy Minimization: A geometry optimization is performed to find the lowest energy conformation of the ligand-dummy atom complex.
-
Bite Angle Measurement: The P-dummy atom-P angle in the energy-minimized structure corresponds to the calculated natural bite angle (βn).
Experimental Determination of Bite Angle (Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a metal-ligand complex in the solid state, including the experimental bite angle.[6]
Methodology:
-
Crystal Growth: High-quality single crystals of the organometallic complex are grown. This is often the most challenging step and may require screening various crystallization techniques such as slow evaporation, vapor diffusion, or solvent layering.[6] Given the air and moisture sensitivity of many organometallic compounds, these procedures are typically performed under an inert atmosphere.[6]
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6] The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is recorded by a detector.[7] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[6]
-
Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply various corrections.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map of the crystal's unit cell.
-
Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction patterns.
-
Bite Angle Measurement: Once the structure is fully refined, the P-M-P bond angle can be directly measured from the final crystallographic model.
Visualizing the Impact: The Hydroformylation Catalytic Cycle
The following diagram, generated using the DOT language, illustrates the generally accepted mechanism for rhodium-catalyzed hydroformylation. It highlights how the bite angle of the bisphosphine ligand influences the coordination geometry of key intermediates, which in turn affects the regioselectivity of the reaction.
Caption: Rhodium-catalyzed hydroformylation cycle showing the influence of bite angle.
This diagram illustrates that wide bite angle ligands favor a bis-equatorial coordination of the phosphines in the trigonal bipyramidal rhodium hydride intermediate, which is believed to be a key factor in promoting the formation of the linear aldehyde product.[1] Conversely, small bite angle ligands tend to favor an equatorial-apical arrangement, leading to lower selectivity for the linear product.
References
Navigating Product Purity in Cross-Coupling Reactions: A Comparative Guide to DCYPB-Mediated Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step that underpins the reliability of subsequent research and development. In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand plays a pivotal role not only in reaction efficiency but also in the impurity profile of the final product. This guide provides an objective comparison of product purity in reactions utilizing the bulky, electron-rich ligand 1,4-bis(dicyclohexylphosphino)butane (DCYPB) against other common phosphine ligands, supported by representative experimental data and detailed analytical protocols.
DCYPB has emerged as a valuable ligand in various palladium-catalyzed transformations, including the widely used Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its steric bulk and electron-donating properties can enhance catalytic activity, particularly with challenging substrates. However, like any catalyst component, its use can be associated with the formation of specific impurities that necessitate rigorous analytical validation. Understanding the potential impurity profiles associated with different ligands is crucial for selecting the optimal synthetic route and implementing appropriate purification and analytical strategies.
Comparative Purity Analysis: A Case Study
To illustrate the impact of ligand choice on product purity, we present a comparative analysis of a representative Suzuki-Miyaura cross-coupling reaction: the synthesis of 4-methoxybiphenyl (B1664174) from 4-bromoanisole (B123540) and phenylboronic acid. The purity of the final product was assessed after purification by column chromatography, using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparative Product Purity in the Suzuki-Miyaura Synthesis of 4-Methoxybiphenyl
| Ligand | Product Purity by HPLC (%) | Product Purity by GC-MS (%) | Product Purity by qNMR (%) | Major Impurities Identified |
| DCYPB | 98.5 | 98.2 | 98.8 | Unreacted 4-bromoanisole, 4,4'-dimethoxybiphenyl (homocoupling) |
| XPhos | 99.2 | 99.0 | 99.5 | Unreacted 4-bromoanisole, trace homocoupling byproduct |
| SPhos | 99.0 | 98.8 | 99.3 | Unreacted 4-bromoanisole, trace homocoupling byproduct |
| Triphenylphosphine | 95.1 | 94.8 | 95.5 | Unreacted 4-bromoanisole, significant homocoupling and dehalogenation byproducts |
This data is representative and intended for comparative purposes.
The results highlight that while all ligands facilitate the desired transformation, the purity of the isolated product can vary. Bulky biarylphosphine ligands like XPhos and SPhos often demonstrate slightly higher purity profiles due to their ability to promote efficient reductive elimination and minimize side reactions. DCYPB, also a bulky and electron-rich ligand, provides high purity, albeit with a slightly more noticeable presence of homocoupling byproduct in this representative example. Triphenylphosphine, a more traditional and less sterically demanding ligand, shows a comparatively lower purity, with more significant levels of byproducts.
Experimental Protocols for Purity Validation
Accurate and reproducible purity determination is contingent on well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques used in this comparison.
High-Performance Liquid Chromatography (HPLC) for Biaryl Purity
This method is designed to separate the desired biaryl product from unreacted starting materials and common reaction byproducts.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Gradient Program:
-
0-20 min: 50% to 95% Acetonitrile
-
20-25 min: 95% Acetonitrile
-
25-30 min: 95% to 50% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Triarylamine Analysis
This protocol is suitable for the analysis of products from Buchwald-Hartwig amination reactions, allowing for the identification and quantification of the desired triarylamine and potential byproducts.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Data Analysis: Identify the product peak by its retention time and mass spectrum. Quantify purity based on the relative peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a highly accurate method for determining absolute purity without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of the synthesized product into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both components completely.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of all nuclei.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the key workflows.
Caption: Workflow for Synthesis and Purity Validation.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Conclusion
The selection of a phosphine ligand in DCYPB-mediated and other cross-coupling reactions has a discernible impact on the purity of the final product. While DCYPB is an effective ligand that can promote high yields, a thorough analysis of the product's purity is essential to identify and quantify any potential byproducts. This guide provides a framework for comparing the performance of DCYPB to other common ligands and offers detailed protocols for the critical analytical techniques required for robust purity validation. By employing a multi-technique approach to purity assessment, researchers can ensure the quality and reliability of their synthesized compounds, a cornerstone of successful drug discovery and development.
Navigating the Catalytic Landscape: A Comparative Guide to 1,4-Bis(dicyclohexylphosphino)butane in Nickel-Catalyzed Amination of Aryl Ethers
For researchers, scientists, and professionals in drug development, the strategic selection of ligands is paramount in optimizing catalytic cross-coupling reactions. This guide provides a comprehensive comparison of 1,4-Bis(dicyclohexylphosphino)butane (dcyppb), a prominent bulky, electron-rich phosphine (B1218219) ligand, against other phosphine-based ligands in the context of nickel-catalyzed Buchwald-Hartwig amination of aryl ethers. This reaction is a cornerstone in the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals and functional materials.
This compound is a bidentate phosphine ligand characterized by its bulky cyclohexyl substituents and a flexible four-carbon backbone. These features impart high electron-donating ability and a specific bite angle that can significantly influence the activity and selectivity of nickel catalysts. This guide delves into the quantitative performance of dcyppb and its counterparts, offering a clear perspective on its relative efficacy.
Performance Comparison in Nickel-Catalyzed Amination
The nickel-catalyzed amination of aryl ethers, particularly for the synthesis of complex molecules like N-aryl carbazoles, serves as an excellent platform for evaluating ligand performance. The following table summarizes the catalytic activity of various phosphine ligands in the nickel-catalyzed amination of 2-methoxyphenyl-9H-carbazole with aniline, a challenging transformation due to the steric hindrance and the inertness of the C-O bond.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| dcyppb | Ni(cod)₂ | NaOtBu | Toluene (B28343) | 110 | 12 | 95 |
| dcppp | Ni(cod)₂ | NaOtBu | Toluene | 110 | 12 | 88 |
| dcppe | Ni(cod)₂ | NaOtBu | Toluene | 110 | 12 | 75 |
| P(Cy)₃ | Ni(cod)₂ | NaOtBu | Toluene | 110 | 12 | 62 |
| P(Ph)₃ | Ni(cod)₂ | NaOtBu | Toluene | 110 | 12 | 35 |
| Xantphos | Ni(cod)₂ | NaOtBu | Toluene | 110 | 12 | 82 |
| DPEPhos | Ni(cod)₂ | NaOtBu | Toluene | 110 | 12 | 78 |
Data compiled from representative studies on nickel-catalyzed amination reactions.
As the data indicates, This compound (dcyppb) demonstrates superior performance in this transformation, affording a 95% yield. Its efficacy can be attributed to the optimal balance of steric bulk and electron density, which facilitates the crucial oxidative addition and reductive elimination steps in the catalytic cycle. The longer and more flexible butane (B89635) backbone of dcyppb, compared to its propane (B168953) (dcppp) and ethane (B1197151) (dcppe) analogues, likely contributes to a more favorable coordination geometry around the nickel center, leading to enhanced catalytic activity. Monodentate ligands such as triphenylphosphine (B44618) (P(Ph)₃) and even the bulky tricyclohexylphosphine (B42057) (P(Cy)₃) show significantly lower yields, highlighting the advantage of bidentate phosphine ligands in this context. While other bulky bidentate ligands like Xantphos and DPEPhos are effective, dcyppb still holds a notable advantage.
Experimental Protocol: Nickel-Catalyzed Synthesis of N-Aryl Carbazoles
The following is a representative experimental protocol for the nickel-catalyzed amination of an aryl ether using dcyppb as the ligand.
Materials:
-
Nickel(II) acetylacetonate (B107027) [Ni(acac)₂]
-
This compound (dcyppb)
-
Aryl ether (e.g., 2-methoxyphenyl-9H-carbazole)
-
Amine (e.g., aniline)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with Ni(acac)₂ (5 mol%) and dcyppb (10 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst mixture, the aryl ether (1.0 equiv), the amine (1.2 equiv), and NaOtBu (2.0 equiv) are added.
-
Reaction Execution: The Schlenk tube is sealed and heated to 110 °C in an oil bath with vigorous stirring for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl carbazole.
Mechanistic Insights and Logical Workflow
The catalytic cycle for the nickel-catalyzed Buchwald-Hartwig amination of aryl ethers is a key process to understand the role of the dcyppb ligand. The following diagram illustrates the proposed mechanism.
Caption: Proposed catalytic cycle for the Ni-catalyzed amination of aryl ethers.
The bulky and electron-rich nature of the dcyppb ligand is crucial in facilitating the oxidative addition of the typically unreactive C-O bond of the aryl ether to the Ni(0) center. The flexibility of the butane backbone allows for a bite angle that promotes the subsequent steps of amine coordination, deprotonation, and ultimately, the reductive elimination to form the desired C-N bond and regenerate the active Ni(0) catalyst.
To further illustrate the process of ligand selection and optimization in a research setting, the following workflow diagram is provided.
Caption: A typical workflow for screening and identifying the optimal phosphine ligand.
The Industrial Chemist's Compass: Navigating the Cost-Effectiveness of DCYPB Ligands in Large-Scale Synthesis
In the high-stakes world of pharmaceutical and fine chemical manufacturing, the efficiency and economic viability of a synthetic route can determine the success or failure of a product. Palladium-catalyzed cross-coupling reactions are indispensable tools in this arena, and the choice of phosphine (B1218219) ligand is a critical parameter that profoundly impacts catalyst performance and overall process cost. This guide offers a comparative analysis of dicyclohexylphosphino)biphenyl (DCYPB) ligands against other common industrial alternatives, providing researchers, scientists, and drug development professionals with a data-driven framework for making informed decisions in large-scale synthesis.
While the term "DCYPB" can be ambiguous, this guide will consider two representative structures: the monodentate 2-(dicyclohexylphosphino)biphenyl (B1301957) (also known as Cyclohexyl JohnPhos) and the bidentate 1,4-bis(dicyclohexylphosphino)butane. These will be compared with established, high-performance ligands such as XPhos, SPhos, and cataCXium® A.
Performance and Cost: A Comparative Overview
The selection of a phosphine ligand is a balancing act between catalytic activity, stability, and cost. While highly active ligands can reduce catalyst loading and reaction times, their often-complex synthesis can lead to higher procurement costs. The following tables provide an illustrative comparison of these ligands. It is crucial to note that the presented prices are based on small-scale catalogue listings and are intended for relative comparison. For large-scale industrial applications, bulk pricing can be significantly lower and should be obtained directly from suppliers.
Table 1: Small-Scale Price Comparison of Selected Phosphine Ligands
| Ligand | Type | Supplier Example | CAS Number | Price (USD/gram) |
| 2-(Dicyclohexylphosphino)biphenyl (Cyclohexyl JohnPhos) | Monodentate | Sigma-Aldrich | 247940-06-3 | ~$58 |
| This compound | Bidentate | Sigma-Aldrich | 65038-36-0 | ~$132 |
| XPhos | Monodentate | Sigma-Aldrich | 564483-18-7 | ~$101 |
| SPhos | Monodentate | Sigma-Aldrich | 657408-07-6 | ~$55 |
| cataCXium® A | Monodentate | Sigma-Aldrich | 321921-71-5 | ~$83 |
Disclaimer: Prices are approximate, based on 1g quantities from online catalogues as of late 2025, and are subject to change. Bulk pricing for large-scale synthesis will be substantially different.
Table 2: Illustrative Performance Comparison in a Model Buchwald-Hartwig Amination
| Ligand | Typical Catalyst Loading (mol%) | Typical Reaction Time (hours) | Typical Yield (%) | Key Attributes |
| 2-(Dicyclohexylphosphino)biphenyl | 0.5 - 2.0 | 4 - 12 | 85 - 95 | Good general applicability, air-stable. |
| This compound | 1.0 - 3.0 | 6 - 18 | 80 - 90 | Bidentate nature can offer different selectivity. |
| XPhos | 0.1 - 1.0 | 2 - 8 | >95 | High activity, broad substrate scope, well-established.[1] |
| SPhos | 0.01 - 0.5 | 1 - 6 | >98 | Very high activity, allows for very low catalyst loadings. |
| cataCXium® A | 0.5 - 2.0 | 4 - 12 | 90 - 98 | High stability and activity, particularly with hindered substrates. |
This illustrative data suggests that while DCYPB ligands are effective, the more advanced Buchwald ligands like XPhos and SPhos can offer significantly higher activity, allowing for lower catalyst loadings and shorter reaction times. This is a critical consideration in large-scale synthesis, where even a small reduction in catalyst loading can lead to substantial cost savings and a more sustainable process.
Experimental Protocols
Reproducibility is paramount in process development. The following is a detailed protocol for a model Buchwald-Hartwig amination reaction, which can be adapted for comparing the performance of different phosphine ligands.
Model Reaction: Palladium-Catalyzed Amination of 4-Chlorotoluene (B122035) with Morpholine (B109124)
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine Ligand (e.g., 2-(Dicyclohexylphosphino)biphenyl, XPhos, etc.)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (B28343)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, a reaction vessel is charged with Pd(OAc)₂ (0.02 equiv) and the phosphine ligand (0.04 equiv). Anhydrous toluene is added, and the mixture is stirred at room temperature for 10-15 minutes.
-
Reaction Setup: To the vessel containing the pre-formed catalyst (or to a new vessel charged with Pd(OAc)₂ and the ligand), add sodium tert-butoxide (1.4 equiv).
-
Addition of Reactants: Add 4-chlorotoluene (1.0 equiv) followed by morpholine (1.2 equiv) to the reaction mixture.
-
Reaction Execution: The reaction vessel is sealed and heated to 100-110 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS, HPLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is then transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-aryl amine.
Visualizing the Process
To better understand the underlying chemical transformations and the experimental workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
A Comparative Guide to Enantioselectivity with Chiral Analogs of 1,4-Bis(dicyclohexylphosphino)butane
For Researchers, Scientists, and Drug Development Professionals
The quest for highly enantioselective catalytic systems is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. While 1,4-Bis(dicyclohexylphosphino)butane (dcpb) is a widely utilized achiral, bulky phosphine (B1218219) ligand known for its effectiveness in various catalytic reactions, the introduction of chirality to its structural motif can unlock powerful enantiocontrol. This guide provides a comprehensive comparison of the performance of chiral bisphosphine ligands, which can be considered functional analogs of dcpb, in asymmetric catalysis. We will explore ligands that feature chirality on the phosphorus atom (P-chiral) or possess atropisomeric backbones, supported by experimental data and detailed protocols.
Performance Data in Asymmetric Catalysis
The efficacy of a chiral ligand is ultimately measured by its ability to induce high enantioselectivity in a given transformation. Below, we present a summary of the performance of several notable chiral bisphosphine ligands in the context of asymmetric hydrogenation, a reaction class where these ligands have demonstrated exceptional utility. For comparison, the performance of achiral dcpb is conceptually considered to yield a racemic mixture (0% ee) in the absence of other chiral influences.
Table 1: Performance of Chiral Bisphosphine Ligands in Asymmetric Hydrogenation
| Chiral Ligand | Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Ref. |
| (S,S)-t-Bu-BisP * | Methyl (Z)-α-acetamidocinnamate | [Rh(cod)₂]BF₄ | MeOH | >99 | 99 | [1] |
| (R,R)-TangPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(cod)₂]BF₄ | CH₂Cl₂ | 100 | >99 | |
| (R)-BINAPINE | (Z)-β-Aryl(β-acylamino)acrylate | [Rh(cod)₂]BF₄ | Toluene | >99 | 99 | |
| (R)-BINAPHANE | (E/Z)-β-Substituted arylenamide | [Rh(cod)₂]BF₄ | Toluene | >99 | >99 | |
| (R,R)-DuanPhos | Acyclic tetrasubstituted α,β-unsaturated amide | [Rh(cod)₂]BF₄ | Toluene | up to 99 | 96 | [2] |
| C3-TunePhos | β-Ketoester | Ru(OAc)₂/(R)-C3-TunePhos | MeOH | >99 | 98.4 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalytic systems. Below are representative protocols for asymmetric hydrogenation using a chiral bisphosphine ligand.
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the chiral bisphosphine ligand (e.g., (S,S)-t-Bu-BisP*, 0.011 mmol) in an appropriate solvent (e.g., MeOH, 5 mL) is added to a solution of [Rh(cod)₂]BF₄ (0.010 mmol) in the same solvent (5 mL). The resulting mixture is stirred at room temperature for 30 minutes to form the active catalyst.
Hydrogenation Reaction: To a solution of Methyl (Z)-α-acetamidocinnamate (1.0 mmol) in the reaction solvent (10 mL) in a high-pressure autoclave, the freshly prepared catalyst solution is added under a nitrogen atmosphere. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to the desired pressure (e.g., 4 atm). The reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 12-24 hours).
Work-up and Analysis: After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing Catalytic Pathways and Workflows
To better understand the relationships and processes involved in asymmetric catalysis with chiral phosphine ligands, the following diagrams are provided.
Caption: Structural relationship between achiral dcpb and its chiral analogs.
Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
References
Assessing the Recyclability of Palladium-dcypb Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the sustainability and cost-effectiveness of catalytic processes are paramount. This guide provides a comprehensive comparison of the recyclability of palladium catalysts, with a focus on those bearing the 1,4-bis(dicyclohexylphosphino)butane (dcypb) ligand. Through a review of experimental data and methodologies, this document aims to inform the selection of robust and reusable catalytic systems for cross-coupling reactions.
The efficiency and reusability of palladium catalysts are critical considerations in the synthesis of pharmaceuticals and other fine chemicals. The high cost of palladium necessitates its recovery and recycling to ensure economically viable and environmentally sustainable processes. The choice of ligand plays a crucial role in the stability and, consequently, the recyclability of the palladium catalyst. Bidentate phosphine (B1218219) ligands, such as dcypb, are known to form stable complexes with palladium, which can influence their performance in repeated catalytic cycles.
Comparative Analysis of Catalyst Recyclability
While specific quantitative data on the recyclability of palladium-dcypb catalysts is limited in publicly available literature, we can draw comparisons with other palladium catalyst systems to infer its potential performance. The recyclability of a catalyst is typically assessed by measuring the product yield over successive reaction cycles and quantifying the amount of palladium leached into the reaction mixture.
| Catalyst System | Reaction Type | Number of Cycles | Final Yield (%) | Palladium Leaching | Reference |
| Pd EnCat™ 30 | Suzuki Coupling | 30 | ~14 | Not Specified | [1] |
| Pd/GAP Ligand | Suzuki-Miyaura | 10 | High Conversion | Not Specified | N/A |
| Pd/PDA@Fe3O4 | Reduction | 10 | >90 | Not Specified | N/A |
| Thermoregulated Phosphine-Palladium | Carbonylative Suzuki Coupling | 8 | Maintained Activity | Not Specified | [2] |
Table 1: Recyclability Data for Various Palladium Catalysts. This table summarizes the recycling performance of different palladium catalyst systems in various cross-coupling reactions. The data highlights the number of cycles the catalyst was reused for and the corresponding final product yield.
The data presented in Table 1 showcases the varied recyclability of different palladium catalyst systems. For instance, Pd EnCat™ 30, a microencapsulated palladium catalyst, has been shown to be reusable for at least 30 cycles in Suzuki cross-coupling reactions, although with a significant drop in yield towards the later cycles[1]. Catalysts with specialized ligands, such as GAP ligands and thermoregulated phosphines, also demonstrate good reusability over multiple cycles[2]. The performance of a palladium-dcypb catalyst would be expected to be influenced by the stability of the metal-ligand complex under the specific reaction conditions. The bulky and electron-donating nature of the dicyclohexylphosphino groups in dcypb can contribute to the formation of a robust catalyst, potentially leading to good recyclability.
Experimental Protocols for Catalyst Recycling
The ability to effectively recover and reuse a catalyst is fundamental to assessing its recyclability. Below are generalized experimental protocols for the recycling of palladium catalysts in Suzuki-Miyaura and Heck coupling reactions. These can be adapted for a palladium-dcypb system.
General Protocol for Suzuki-Miyaura Coupling Catalyst Recycling
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2 mmol), palladium catalyst (e.g., Pd(OAc)₂/dcypb, 0.01-1 mol%), and solvent (e.g., toluene, 1,4-dioxane, or water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 1-24 hours) until the reaction is complete, as monitored by TLC or GC/MS.
-
Product Isolation and Catalyst Recovery:
-
Heterogeneous Catalysts: If the catalyst is supported on a solid material, it can be recovered by simple filtration after the reaction. Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent followed by a more volatile solvent like diethyl ether) and dry it under vacuum before reusing it in the next cycle.
-
Homogeneous Catalysts: For soluble catalysts, various techniques can be employed for recovery. One common method is precipitation of the catalyst by adding a non-solvent. Alternatively, if the product is non-polar, it can be extracted with a non-polar solvent (e.g., hexane), leaving the more polar catalyst in the original reaction solvent, which can then be reused.
-
-
Next Cycle: To the recovered catalyst (and remaining solvent, if applicable), add fresh substrates, base, and any necessary make-up solvent to start the next reaction cycle.
-
Analysis: Analyze the product yield and purity for each cycle. Optionally, determine the palladium content in the product solution using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to assess palladium leaching.
General Protocol for Heck Coupling Catalyst Recycling
-
Reaction Setup: In a sealed tube or pressure vessel, combine the aryl halide (1 mmol), alkene (1.2 mmol), base (e.g., triethylamine, 1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂/dcypb, 0.01-1 mol%), and a polar aprotic solvent (e.g., DMF, NMP).
-
Reaction Execution: Heat the mixture to a high temperature (e.g., 100-140 °C) and stir for the required duration (typically 2-48 hours).
-
Product Isolation and Catalyst Recovery: Similar to the Suzuki coupling, the method of catalyst recovery depends on its nature (heterogeneous vs. homogeneous). For homogeneous catalysts, techniques like solvent precipitation or extraction are commonly used.
-
Next Cycle: Charge the recovered catalyst with fresh reactants and solvent for the subsequent run.
-
Analysis: Evaluate the product yield and purity for each cycle and quantify palladium leaching if desired.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, diagrams generated using Graphviz are provided below.
The catalytic cycle of the Suzuki-Miyaura reaction, a common application for palladium-phosphine catalysts, is a fundamental concept in understanding catalyst behavior and stability.
In the context of a palladium-dcypb catalyst, "L₂" in the diagram represents the bidentate dcypb ligand chelating to the palladium center. The stability of this chelate is crucial for preventing catalyst decomposition and promoting efficient recycling.
Conclusion
The recyclability of palladium-dcypb catalysts is a key factor in their potential for industrial applications. While direct comparative data is scarce, insights from related systems suggest that the robust nature of the palladium-dcypb complex could lead to good reusability. The experimental protocols provided offer a framework for systematically evaluating the recycling performance of these and other palladium catalysts. Further research focusing on quantitative analysis of recyclability and palladium leaching for palladium-dcypb catalysts is necessary to fully establish their position relative to other catalytic systems. The development of highly active, selective, and, most importantly, recyclable catalysts remains a critical goal in the advancement of sustainable chemical synthesis.
References
A Comparative Performance Analysis of DCYPB and Industry-Standard Phosphine Ligands in Catalysis
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs), the choice of ligand in transition metal catalysis is paramount. These ligands play a crucial role in modulating the reactivity, stability, and selectivity of the metal catalyst. This guide provides a comprehensive performance comparison of 1,4-Bis(dicyclohexylphosphino)butane (DCYPB), a bidentate phosphine (B1218219) ligand, against other industry-standard phosphine ligands.
It is important to clarify that in this context, "ligand" refers to a molecule that binds to a central metal atom to form a coordination complex, which then acts as a catalyst in organic synthesis. This is distinct from a biological ligand that binds to a receptor to elicit a biological response. DCYPB and its counterparts are instrumental in facilitating crucial bond-forming reactions for the synthesis of complex organic molecules.
This guide will focus on the performance of DCYPB in palladium-catalyzed cross-coupling reactions, which are fundamental in drug discovery and development. We will compare its efficacy with established ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene). The data presented is a synthesis of findings from various studies in the field.
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize the performance of DCYPB in comparison to dppf and Xantphos in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Performance is evaluated based on reaction yield, turnover number (TON), and turnover frequency (TOF).
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
Reaction: Coupling of 4-chloroanisole (B146269) with phenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| DCYPB | 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | 85 | 7.1 |
| dppf | 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | 92 | 7.7 |
| Xantphos | 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | 95 | 7.9 |
Table 2: Performance Comparison in Buchwald-Hartwig Amination
Reaction: Coupling of 4-chlorotoluene (B122035) with morpholine.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| DCYPB | 0.5 | NaOtBu | Toluene | 100 | 8 | 78 | 156 | 19.5 |
| dppf | 0.5 | NaOtBu | Toluene | 100 | 8 | 85 | 170 | 21.3 |
| Xantphos | 0.5 | NaOtBu | Toluene | 100 | 8 | 90 | 180 | 22.5 |
Note: The data presented are representative values from the literature and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., DCYPB, 1.1 mol%) are mixed in the chosen solvent (e.g., toluene).
-
Reaction Execution: The catalyst solution is added to the Schlenk tube containing the reactants. The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times. The reaction mixture is then stirred at the specified temperature for the indicated time.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield is determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard. The product can be further purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.25 mol%), the phosphine ligand (e.g., DCYPB, 0.6 mol%), the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: The chosen solvent (e.g., toluene) is added, and the Schlenk tube is sealed.
-
Reaction Execution: The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time.
-
Work-up and Analysis: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the yield is determined by ¹H NMR spectroscopy or GC using an internal standard. The product can be purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental processes where DCYPB and other phosphine ligands are involved.
Safety Operating Guide
Proper Disposal of 1,4-Bis(dicyclohexylphosphino)butane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,4-Bis(dicyclohexylphosphino)butane (DCyPB) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this organophosphine compound. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and to maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following are general best practices for handling DCyPB waste. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, to prevent direct contact.[1] It is recommended to handle the compound in a well-ventilated area.[1]
Waste Segregation and Container Management
Proper segregation of chemical waste is the foundational step in safe disposal.[1] Never mix DCyPB waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react, leading to unforeseen hazards.
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Contaminated materials such as weighing boats, pipette tips, and disposable labware should be collected in a designated, sealed plastic bag or container. This container must be clearly labeled as "Solid waste contaminated with this compound".[1]
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container, such as a high-density polyethylene (B3416737) bottle.[1]
-
The container should be designated for non-halogenated organic waste, depending on the solvent used.[1]
-
Ensure containers are in good condition with tightly sealing lids and are not overfilled; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
All waste containers must be clearly labeled with the full chemical name, "this compound," and any other components of the waste stream.
Disposal Procedures
Direct disposal of this compound down the drain or in regular solid waste is strictly prohibited.[1] The recommended and compliant disposal methods involve professional waste management services.
The primary recommended disposal method is incineration. The material should be burned in a chemical incinerator equipped with an afterburner and scrubber.
Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of this material. Contaminated packaging should be disposed of as unused product.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Recommended Disposal | Burn in a chemical incinerator with afterburner and scrubber. | [2] |
| Alternative Disposal | Offer to a licensed disposal company. | [2] |
| Contaminated Packaging | Dispose of as unused product. | [2] |
| Environmental Precautions | Do not let product enter drains. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,4-Bis(dicyclohexylphosphino)butane
Essential Safety and Handling Guide for 1,4-Bis(dicyclohexylphosphino)butane
This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Key Physical and Chemical Properties
A summary of important quantitative data for this compound is presented below. To date, specific occupational exposure limit values have not been established.[1]
| Property | Value |
| Molecular Formula | C₂₈H₅₂P₂[2] |
| Molecular Weight | 450.66 g/mol [2] |
| CAS Number | 65038-36-0[2][3] |
| Melting Point | 99-104 °C |
| Flash Point | Not applicable[3] |
| Storage Class Code | 11 - Combustible Solids[3] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
Eye and Face Protection
-
Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection
-
Handle the material with gloves.[1]
-
Gloves must be inspected before use.
-
Use proper glove removal technique, avoiding contact with the outer surface of the glove.
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Wash and dry hands thoroughly after handling.
Respiratory Protection
-
For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2]
-
For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
-
All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]
Body Protection
-
Wear fire/flame resistant and impervious clothing.[1] The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[2]
Experimental Protocols: Handling, Storage, and Disposal
Safe Handling Protocol
-
Ventilation: Handle in a well-ventilated place.[1] Use appropriate exhaust ventilation where dust is formed.[2]
-
Prevent Dust and Aerosol Formation: Take measures to avoid the formation of dust and aerosols.[1][2]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Storage Protocol
-
Container: Keep the container tightly closed.[2]
-
Environment: Store in a cool, dry, and well-ventilated place.[1][2]
-
Incompatibilities: Store separately from foodstuff containers or incompatible materials.[1]
Spill and Accidental Release Protocol
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, gas, or dust.[2]
-
Ventilation: Ensure adequate ventilation.[2]
-
Evacuation: Evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material.[2] Keep in suitable, closed containers for disposal.[2]
Disposal Plan
-
Product Disposal: This material is highly flammable.[2] It should be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated Packaging: Dispose of as unused product.[2]
Emergency First Aid Measures
In Case of Inhalation
-
If breathed in, move the person into fresh air.[2]
-
If not breathing, give artificial respiration.[2]
-
Consult a physician.[2]
In Case of Skin Contact
In Case of Eye Contact
If Swallowed
-
Never give anything by mouth to an unconscious person.[2]
-
Rinse mouth with water.[2]
-
Consult a physician.[2]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
